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4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid Documentation Hub

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  • Product: 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid
  • CAS: 1024696-17-0

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid

Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the structural elucidation of complex small molecules not merely as a data-collection exercise, but as a rigorous, self-validating an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the structural elucidation of complex small molecules not merely as a data-collection exercise, but as a rigorous, self-validating analytical system. The target molecule, 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (Molecular Formula: C26​H41​NO3​ ), presents a unique analytical profile.

Structurally, it features a succinyl backbone commonly found in [1], combined with a highly lipophilic decyl chain and a bulky 4-cyclohexylphenyl moiety. This combination of a polar zwitterionic core (carboxylic acid and secondary amine) with extensive hydrophobic domains requires a meticulously designed orthogonal spectroscopic workflow (NMR, HRMS, and FT-IR) to ensure absolute structural confidence.

Workflow Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR CDCl3 / TMS MS HRMS (ESI+) (Exact Mass & MS/MS) Prep->MS MeOH/H2O + FA IR FT-IR (ATR) (Functional Groups) Prep->IR Solid State Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 1: Orthogonal spectroscopic workflow for structural validation.

Experimental Methodologies & Causality

To guarantee trustworthiness, every protocol described below acts as a self-validating system. We do not assume instrument perfection; we build quality controls directly into the sample preparation and acquisition parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K using a standard pulse sequence (e.g., zg30).

Causality & Self-Validation: CDCl3​ is selected because the lipophilic decyl and cyclohexyl groups ensure excellent solubility. TMS is spiked as an internal standard. By pegging the TMS singlet strictly to 0.00 ppm, we create a self-validating chemical shift axis [2]. This prevents solvent-induced magnetic drift from misidentifying the highly shielded decyl methyl triplet (~0.88 ppm). Furthermore, the chiral center at C2 forces the adjacent C3 methylene protons into a diastereotopic environment, causing them to split into distinct doublet-of-doublets. Observing this specific splitting pattern validates the intact succinyl backbone.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a 1 µg/mL solution in 50:50 Methanol/Water supplemented with 0.1% Formic Acid (FA).

  • Inject into an Orbitrap or Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).

Causality & Self-Validation: The use of ESI+ is dictated by the secondary amine (decylamino group). The addition of 0.1% FA intentionally lowers the pH, ensuring the amine is fully protonated prior to desolvation, thereby maximizing ionization efficiency . As a self-validating check, we analyze the isotopic distribution. Because the molecule lacks halogens, the M+2 isotopic peak must be minimal (<3%), driven purely by the natural abundance of 13C and 18O .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Place 2 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply uniform pressure using the anvil and acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Causality & Self-Validation: ATR-FTIR is selected over traditional KBr pelleting to prevent hygroscopic moisture absorption, which artificially obscures the 3300 cm−1 region (critical for N-H and O-H identification). Prior to sample scanning, a background scan of the ambient atmosphere is subtracted to eliminate CO2​ and water vapor artifacts, ensuring the integrity of the carbonyl stretching region.

Spectroscopic Data & Interpretation

NMR Data Summaries

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Causality
12.05br s1H-Carboxylic acid -OH (highly deshielded)
7.85d2H8.4Aromatic protons ortho to C=O (deshielded by ketone)
7.30d2H8.4Aromatic protons meta to C=O
3.90dd1H8.0, 4.5C2-H (alpha to -COOH and -NH)
3.35dd1H18.0, 8.0C3-H (diastereotopic, geminal coupling)
3.15dd1H18.0, 4.5C3-H' (diastereotopic, geminal coupling)
2.60m2H-N- CH2​ (decyl chain alpha to amine)
2.55m1H-Cyclohexyl benzylic methine
2.00br s1H-Secondary amine -NH (exchanges with D2​O )
1.20 - 1.90m26H-Overlapping decyl and cyclohexyl methylenes
0.88t3H6.8Terminal decyl - CH3​

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
197.5Quaternary (C=O)C4 Ketone (conjugated to phenyl ring)
174.0Quaternary (C=O)C1 Carboxylic Acid
154.0Quaternary (Ar)Aromatic C attached to cyclohexyl
134.5Quaternary (Ar)Aromatic C attached to ketone
128.5, 127.0CH (Ar)Aromatic methines
58.5CHC2 (alpha to N and COOH)
48.0 CH2​ Decyl N- CH2​
44.5CHCyclohexyl benzylic methine
42.0 CH2​ C3 methylene
14.1 CH3​ Terminal decyl methyl
HRMS Fragmentation Analysis

The exact calculated mass for the protonated parent ion [M+H]+ is 416.3159 Da . High-collision energy dissociation (HCD) yields predictable, structure-specific fragments that validate the connectivity of the functional groups.

Fragmentation Parent Parent Ion [M+H]+ m/z 416.3159 LossH2O Acylium Ion [-H2O] m/z 398.3053 Parent->LossH2O -H2O (-18 Da) CleavageDecyl Loss of Decylamine m/z 259.1334 Parent->CleavageDecyl -C10H23N (-157 Da) CleavageAr 4-Cyclohexylbenzoyl Cation m/z 187.1117 Parent->CleavageAr C3-C4 Cleavage

Fig 2: Proposed ESI-HRMS fragmentation pathway for the target molecule.

Table 3: HRMS (ESI+) Fragmentation Data

Observed m/zCalculated m/zMass Error (ppm)Fragment Identity
416.3162416.3159+0.7 [M+H]+ (Intact Molecule)
398.3055398.3053+0.5 [M+H−H2​O]+ (Acylium ion from COOH)
259.1330259.1334-1.5Cleavage of decylamino group
187.1119187.1117+1.04-Cyclohexylbenzoyl cation (C3-C4 bond cleavage)
FT-IR Functional Group Validation

Infrared spectroscopy acts as the final orthogonal check, confirming the oxidation states of the oxygen-containing moieties and the presence of the secondary amine.

Table 4: Key ATR-FTIR Absorption Bands

Wavenumber ( cm−1 )IntensityPeak ShapeFunctional Group Assignment
3350WeakSharpN-H stretch (secondary amine)
3300 - 2500StrongVery BroadO-H stretch (carboxylic acid, H-bonded)
2920, 2850StrongSharpC-H stretch (aliphatic decyl and cyclohexyl chains)
1720StrongSharpC=O stretch (carboxylic acid)
1685StrongSharpC=O stretch (aryl-conjugated ketone)
1605, 1570MediumSharpC=C stretch (aromatic ring)

Conclusion

By deploying a self-validating array of analytical techniques, the structure of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid can be unequivocally confirmed. The diastereotopic splitting in the 1H NMR confirms the chiral C2 center; the dual carbonyl stretches in the FT-IR confirm the independent acid and ketone functionalities; and the sub-2 ppm mass accuracy of the 4-cyclohexylbenzoyl cation in HRMS definitively maps the connectivity of the hydrophobic tail.

References

  • Challenges in Matrix Metalloproteinases Inhibition, MDPI Biomolecules.[Link]

  • Nuclear Magnetic Resonance Spectroscopy, Wikipedia.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry, NIH National Library of Medicine.[Link]

  • NMR Spectroscopy Principles, Michigan State University Chemistry.[Link]

Exploratory

The Physicochemical Landscape of Novel Butanoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary & Chemical Space Overview Butanoic acid (butyric acid) is a ubiquitous short-chain fatty acid. However, when strategically functionalized, the butanoic acid scaffold serves as a highly versatile pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Overview

Butanoic acid (butyric acid) is a ubiquitous short-chain fatty acid. However, when strategically functionalized, the butanoic acid scaffold serves as a highly versatile pharmacophore in modern drug discovery. By manipulating the aliphatic chain, introducing bulky aromatic systems, or incorporating bioisosteres such as fluorine, medicinal chemists can drastically alter the molecule's physicochemical properties—specifically its acid dissociation constant (pKa), lipophilicity (LogP/LogD), and metabolic stability.

This technical guide explores the structure-property-activity relationships (SPAR) of four prominent classes of novel butanoic acid derivatives:

  • Aryl-Butanoic Acids: Exemplified by 4-Phenylbutyric acid (4-PBA), utilized as an FDA-approved chemical chaperone and pan-HDAC inhibitor[1].

  • Indole-3-Butyric Acid Derivatives: Highly potent, next-generation histone deacetylase (HDAC) inhibitors (e.g., Compound I13) designed for targeted oncology[2].

  • Cyclobutane-Based GABA Analogues: Fluorinated derivatives of γ-aminobutyric acid engineered for precise central nervous system (CNS) target engagement[3].

  • Amide-Butanoic Derivatives: Novel nanomolar inhibitors of soluble epoxide hydrolase (sEH) for cardiovascular and inflammatory indications[4].

Understanding the causality between structural modifications and physical properties is paramount. For instance, the zwitterionic equilibrium of GABA analogues dictates blood-brain barrier (BBB) permeability, while the ionization state of 4-PBA at physiological pH directly influences both its cellular uptake and its behavior in in vitro assay matrices[5].

Comparative Physicochemical Profiling

To rationally design formulation and analytical strategies, one must first map the quantitative physicochemical parameters of these derivatives. Table 1 synthesizes the critical properties that govern the pharmacokinetics and target engagement of these molecules.

Table 1: Physicochemical Properties of Key Butanoic Acid Derivatives

Derivative ClassRepresentative CompoundKey Structural ModificationpKaLogP / LogD (pH 7.4)Primary Target / Application
Simple Aryl-Butanoic 4-Phenylbutyric Acid (4-PBA)Phenyl substitution at C44.762.42Chemical Chaperone / Pan-HDAC
Indole-Butanoic Compound I13Indole core + Phenyl linker + Hydroxamic acid ZBG~8.5 (hydroxamic)>3.0 (est.)HDAC1, 3, 6 Inhibitor
Cyclobutane-GABA Fluoro-GABA Analogues1,3-disubstituted fluorocyclobutane3.5 - 4.2 (COOH)0.5 - 1.2CNS Targets / GABA Receptors
Amide-Butanoic Triazole-Butanoic Amides1,2,3-triazole + amide linkageN/A (Neutral)2.5 - 3.5Soluble Epoxide Hydrolase (sEH)

Note: The pKa of 4.76 for 4-PBA dictates that at a physiological pH of 7.4, the molecule exists almost entirely (>99%) in its anionic (butyrate) form[5],[1]. This charge state is a critical variable in both biological transport and analytical recovery.

Self-Validating Experimental Methodologies

As Application Scientists, we recognize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems, ensuring that physicochemical and quantitative measurements are intrinsically sound.

Protocol A: Determination of pKa and LogP for Fluorinated GABA Derivatives

Causality: Fluorine is highly electronegative. Substituting hydrogen with fluorine on the cyclobutane ring exerts a strong inductive effect, lowering the pKa of the adjacent amine and shifting the zwitterionic equilibrium. This protocol measures these shifts to predict physiological lipophilicity (LogD)[3].

  • Preparation: Prepare a 1.0 mM solution of the fluoro-GABA derivative in a 0.15 M KCl aqueous background to maintain constant ionic strength.

  • Potentiometric Titration (pKa):

    • Titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M NaOH under a nitrogen atmosphere at 25°C.

    • Self-Validation Check: Concurrently titrate a reference standard (e.g., native GABA). If the calculated pKa of the reference deviates by >0.05 units from its established literature value, the pH electrode must be recalibrated and the run discarded.

  • Shake-Flask LC-MS/MS (LogP/LogD):

    • Equilibrate n-octanol and pH 7.4 phosphate buffer for 24 hours.

    • Dissolve the derivative in the buffer phase, add an equal volume of n-octanol, and agitate at 25°C for 60 minutes.

    • Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

    • Quantify the concentration in both phases via LC-MS/MS.

Protocol B: LC-HRMS Quantification of 4-PBA in Cellular Assays

Causality: Because 4-PBA is fully ionized at pH 7.4, it experiences electrostatic repulsion from negatively charged, plasma-treated polystyrene culture dishes. This can lead to apparent concentration discrepancies in cell-culture media over time[5]. This LC-HRMS protocol mitigates matrix effects and adsorption artifacts.

  • Matrix Spiking: Aliquot 100 µL of Dulbecco's Modified Eagle Medium (DMEM) containing 4-PBA.

  • Protein Precipitation & Internal Standard: Add 300 µL of ice-cold methanol spiked with 50 ng/mL of 4-(4-nitrophenyl)butyric acid (NPBA) as the internal standard (IS). Vortex for 30 seconds.

    • Self-Validation Check: The IS peak area is monitored across all injections. A variance of >15% in the IS peak area indicates severe matrix suppression or an injection failure, automatically invalidating that specific analytical batch.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • LC-HRMS Acquisition: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize negative electrospray ionization (ESI-) to detect the deprotonated molecular ion[M-H]- of 4-PBA.

Biological Implications & Mechanistic Pathways

The physicochemical tuning of butanoic acid derivatives directly translates to their biological efficacy. A premier example is the development of indole-3-butyric acid derivatives as targeted HDAC inhibitors.

Standard hydroxamic acid-based inhibitors (like SAHA) often suffer from rapid clearance and off-target toxicity. By integrating an indole-3-butyric acid core with a phenyl linker, chemists increased the hydrophobic interactions within the narrow, tubular binding pocket of HDAC enzymes. This structural evolution yielded Compound I13, which exhibits exceptional potency with IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively[2].

The signaling cascade initiated by these optimized derivatives is visualized below.

HDAC_Pathway N1 Indole-3-Butyric Acid Derivative (e.g., I13) N2 Zinc-Binding Group (Hydroxamic Acid) N1->N2 Cellular Entry N3 HDAC Enzyme Core (HDAC1, 3, 6) N2->N3 Active Site Chelation N4 Chromatin Remodeling (Histone Acetylation) N3->N4 Enzyme Inhibition N5 Gene Transcription (Pro-apoptotic Genes) N4->N5 Promoter Accessibility N6 Apoptosis & Tumor Suppression N5->N6 Phenotypic Shift

Caption: Mechanism of HDAC inhibition by novel indole-3-butyric acid derivatives.

By effectively chelating the zinc ion at the base of the HDAC catalytic pocket, these derivatives prevent the deacetylation of lysine residues on histone tails. This maintains chromatin in an transcriptionally active (open) state, upregulating pro-apoptotic genes and ultimately driving tumor suppression[2]. Similarly, amide-based butanoic derivatives utilize their optimized LogP (2.5 - 3.5) to penetrate tissues and inhibit soluble epoxide hydrolase (sEH) in the nanomolar range (IC50 ~0.9 nM), showcasing the broad therapeutic utility of the butanoic scaffold[4].

References

  • 2 - Journal of Enzyme Inhibition and Medicinal Chemistry / Researcher.life 2.3 - ResearchGate / European Journal of Organic Chemistry 3.4 - ResearchGate / ChemistrySelect 4.5 - National Institutes of Health (NIH) / PMC

  • 1 - PubChem / National Institutes of Health (NIH)

Sources

Foundational

In Silico Modeling and Conformational Analysis of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 4-(4-cyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, a flexible small molecule with features relevant to drug discovery. We move beyond a simple recitation of methods to deliver a strategic, multi-scale workflow that integrates molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations. The core of this work is to elucidate the molecule's conformational landscape—the accessible, low-energy three-dimensional structures that ultimately govern its physicochemical properties and potential biological interactions. We detail not just the "how" but the critical "why" behind each methodological choice, from force field selection and QM level of theory to the setup of meaningful MD simulations. This guide serves as a blueprint for researchers aiming to build a robust, dynamic, and validated computational model of similarly complex and flexible molecules, ensuring that subsequent predictions and experimental designs are based on a solid structural foundation.

Introduction: The Imperative of Conformational Analysis for Flexible Molecules

In modern drug discovery, understanding a molecule's three-dimensional structure is not an academic exercise; it is the cornerstone of rational design.[1][2] For rigid molecules, a single low-energy structure may suffice. However, for molecules rich in rotatable bonds, the reality is a dynamic equilibrium of multiple conformations. The biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of such molecules are not dictated by a single static shape but by the ensemble of conformations they can adopt and the energy barriers between them.[3][4]

Unveiling the Subject Molecule: Structural and Physicochemical Rationale

The subject of this guide, 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, presents a compelling case for in-depth conformational analysis. Its structure is a deliberate assembly of distinct chemical moieties, each contributing to its overall character:

  • Cyclohexylphenyl Group: A bulky, highly lipophilic anchor. The cyclohexyl ring's chair-boat-twist interconversions and its rotation relative to the phenyl ring introduce significant conformational variables.

  • Decylamino Group: A long, flexible, and lipophilic alkyl chain. With numerous single bonds, this chain can adopt a vast number of folded and extended shapes, profoundly influencing the molecule's overall volume and interaction profile.

  • Oxobutanoic Acid Core: This central scaffold contains a chiral center, a carboxylic acid (pKa ~4-5), and an amide linkage. It is the primary site for polar, hydrogen-bonding interactions and is sensitive to the local pH environment.

The confluence of this flexibility and the presence of both polar and non-polar regions makes a thorough conformational analysis essential for predicting its behavior.

Our In Silico Strategy: A Multi-Scale Computational Workflow

To build a comprehensive and trustworthy model, we employ a multi-scale strategy. This approach acknowledges that no single computational method is perfect for all tasks. We begin with computationally inexpensive methods to broadly explore the conformational space and progressively refine a smaller set of relevant conformers with higher-accuracy, more demanding techniques. This ensures both thoroughness and computational efficiency.

The workflow is designed as a self-validating system, where the results from one stage inform and are checked by the next.

A 1. Initial 3D Structure Generation & Protonation B 2. Broad Conformational Search (Molecular Mechanics) A->B Input Structure C 3. Clustering & Selection of Low-Energy Conformers B->C Energy Minimization of 1000s of structures D 4. High-Accuracy Refinement (Quantum Mechanics - DFT) C->D Top 10-20 unique conformers F 6. Final Ensemble Model for Property Prediction C->F Static Ensemble E 5. Dynamic Behavior Analysis (Molecular Dynamics) D->E Lowest energy, validated conformer as starting point E->F Trajectory Analysis

Caption: A multi-scale computational workflow.

Foundational Workflow: From 2D Structure to Computationally-Ready Model

The maxim "garbage in, garbage out" is acutely true in computational chemistry. The initial 3D structure is the foundation upon which all subsequent calculations are built. Errors at this stage, such as incorrect stereochemistry or protonation states, will invalidate the entire study.

Causality: The Criticality of Protonation State

The subject molecule contains a carboxylic acid and an amine. Their protonation states are pH-dependent and will drastically alter the molecule's charge, hydrogen bonding capacity, and electrostatic profile. For modeling in a biological context (pH ~7.4), the carboxylic acid should be deprotonated (carboxylate) and the secondary amine should be protonated. This choice must be made deliberately based on the intended simulation environment. For this guide, we will model the zwitterionic form, which is likely predominant at physiological pH.

Experimental Protocol: Initial 3D Structure Generation
  • 2D Sketching: Using a chemical drawing tool like ChemDraw or the open-source Ketcher, draw the 2D structure of 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid.[5] Explicitly define the stereochemistry at the chiral center (e.g., as the S-enantiomer).

  • Conversion to 3D: Import the 2D structure into a molecular editor like Avogadro.[6] Use the built-in "Add Hydrogens" function to ensure all valencies are satisfied.

  • Protonation State Adjustment: Manually adjust the protonation state as required. For our zwitterionic model, remove the hydrogen from the carboxylic acid's hydroxyl group and add a hydrogen to the secondary amine.

  • Initial Geometry Optimization: Perform a quick geometry optimization using a universal force field (UFF) or MMFF94 within Avogadro. This provides a reasonable starting 3D conformation, resolving any steric clashes from the initial 2D-to-3D conversion.

  • File Export: Save the structure in a standard format like .mol2 or .pdb for use in subsequent programs.

Exploring the Conformational Landscape: A Molecular Mechanics Approach

With a plausible 3D structure in hand, the next objective is to broadly sample the vast conformational space arising from the molecule's numerous rotatable bonds. Molecular mechanics (MM) is the ideal tool for this phase due to its computational speed, which allows for the generation and minimization of thousands of potential structures.[7]

Expertise in Method Selection: CREST for Robust Sampling

For this task, we select CREST (Conformer-Rotamer Ensemble Search Tool).[8] CREST combines molecular dynamics with metadynamics at the computationally efficient GFN2-xTB semi-empirical level, providing a powerful method for escaping local minima and exploring a wide range of the potential energy surface. This is superior to simple systematic dihedral scans, which can often miss complex, cooperative conformational changes.

Step-by-Step Protocol: CREST Conformational Search
  • Input Preparation: Create an input file (coord.xyz) containing the Cartesian coordinates of the optimized initial structure.

  • Execution Command: Run CREST from the command line. The command specifies the input file, the desired charge (0 for our zwitterion), and the number of processor cores to use.

  • Analysis of Output: CREST will generate several files. The most important is crest_conformers.xyz, which contains all unique, low-energy conformers found during the search, sorted by energy.

  • Clustering and Selection: The output from CREST is already clustered. For further analysis, we will select the top 10-20 conformers within a reasonable energy window (e.g., 5-7 kcal/mol) of the global minimum. This energy cutoff is chosen because higher-energy conformers are unlikely to be significantly populated at room temperature and thus have minimal influence on the molecule's overall properties.

Data Presentation: Low-Energy Conformers

The results of the conformational search are best summarized in a table. This allows for easy identification of the global minimum and comparison of the relative stabilities of other low-energy structures.

Conformer IDRelative Energy (kcal/mol)Key Dihedral 1 (°): C-C-N-CKey Dihedral 2 (°): C-C-C(O)-O
Conf-010.00178.5-175.4
Conf-020.85-65.2-176.1
Conf-031.21175.95.3
Conf-041.9868.4-174.9
Conf-052.54-63.14.8
............
Table 1: Hypothetical results from the CREST conformational search, highlighting relative energies and key dihedral angles that differentiate the structures.

High-Accuracy Refinement: Quantum Mechanical (QM) Calculations

While MM methods are excellent for exploring conformational space, they are parameterized approximations. To obtain highly accurate geometric and energetic data for our selected low-energy conformers, we must turn to quantum mechanics (QM).[9][10]

Authoritative Grounding: Justifying Density Functional Theory (DFT)

We will use Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost for molecules of this size.[11][12]

  • Functional Selection: We choose the M06-2X functional. This hybrid meta-GGA functional is well-regarded for its performance in non-covalent interactions, which are critical for correctly modeling the intramolecular interactions within our molecule (e.g., dispersion forces involving the alkyl and cyclohexyl groups).[11]

  • Basis Set Selection: We use the 6-311+G(d,p) basis set. This provides a flexible description of the electron density, including diffuse functions (+) for anions and polar atoms, and polarization functions (d,p) to allow for non-spherical electron distributions, which is essential for accurate geometry and energy calculations.

Step-by-Step Protocol: DFT Optimization using Gaussian

This protocol uses the Gaussian software package, a standard in the field of computational chemistry.[13][14][15][16]

  • Input File Creation: For each of the top conformers selected from the MM search, create a Gaussian input file (e.g., conf-01.gjf).

  • Route Section Specification: The "route section" of the input file specifies the calculation type.

  • Execution and Analysis: Run the Gaussian calculation. Upon completion, verify two key items in the output file:

    • Successful Optimization: Confirm that the calculation terminated with the message "Optimization completed."

    • No Imaginary Frequencies: Check the output of the frequency calculation. The absence of any negative (imaginary) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

cluster_0 For each of the Top 'N' Conformers cluster_1 Validation Check A MM Conformer Structure B Create Gaussian Input File (M06-2X/6-311+G(d,p)) A->B C Run Geometry Optimization & Frequency Calculation B->C D Analyze Output C->D E Optimization Converged? D->E F Zero Imaginary Frequencies? E->F Yes G Validated QM Minimum (Energy + Geometry) F->G Yes

Caption: The QM refinement and validation workflow.

Capturing Molecular Motion: Molecular Dynamics (MD) Simulations

Static low-energy structures are invaluable, but they do not capture the dynamic nature of a molecule in solution. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a statistical description of the molecule's flexibility, solvent interactions, and accessible conformational states under physiological conditions. [17][18][19]

The GROMACS Ecosystem: A High-Performance Choice

We will use GROMACS, a highly efficient, open-source, and widely used engine for MD simulations. [6][20][21][22]Its performance and extensive analysis tools make it a standard in the field.

Causality in Force Field and Water Model Selection
  • Force Field: The accuracy of an MD simulation is critically dependent on the force field. For a small organic molecule, a general-purpose force field like the Generalized Amber Force Field (GAFF) is an excellent choice. It is designed to be compatible with the AMBER protein force fields and provides robust parameters for a wide range of organic functional groups.

  • Water Model: We will use the TIP3P water model. While more complex water models exist, TIP3P provides a good balance of accuracy and computational efficiency for standard simulations and is compatible with the GAFF force field.

Step-by-Step Protocol: Simulating the Solvated Molecule

This protocol outlines the standard workflow for setting up and running an MD simulation in GROMACS. [6][20]

  • Topology Generation:

    • Start with the lowest-energy, QM-optimized structure of the molecule in .mol2 format.

    • Use a tool like the CGenFF server or an in-house script to generate the GROMACS topology (.itp) and parameter files (.prm) compatible with a CHARMM-like force field, or use acpype for GAFF parameters. This step defines the bonds, angles, dihedrals, and atomic charges for the simulation. [6]2. Simulation Box Setup:

    • Define a cubic simulation box around the molecule using gmx editconf, ensuring a minimum distance of 1.0 nm between the molecule and the box edge. This prevents the molecule from interacting with its own periodic image.

  • Solvation:

    • Fill the simulation box with the chosen water model (TIP3P) using gmx solvate.

  • Ionization:

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the system's total charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any bad contacts introduced during solvation.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) to allow the temperature to stabilize to the target value (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 500 ps) to allow the pressure to stabilize (e.g., 1 bar), ensuring the correct solvent density.

  • Production MD:

    • Run the main production simulation for a duration sufficient to sample the conformational transitions of interest (e.g., 100 ns).

  • Analysis (Trustworthiness Check):

    • Analyze the trajectory to ensure the simulation has converged. Key metrics include:

      • Root Mean Square Deviation (RMSD): The RMSD of the molecule's backbone relative to the starting structure should plateau, indicating it has reached a stable conformational basin.

      • Root Mean Square Fluctuation (RMSF): This metric highlights which parts of the molecule are most flexible. We would expect high RMSF values for the decyl chain.

Data Presentation: MD Simulation Parameters
ParameterValue / MethodRationale
Simulation EngineGROMACS 2023High-performance, widely validated MD code. [21]
Force FieldGAFFRobust parameterization for diverse organic molecules.
Water ModelTIP3PComputationally efficient and standard for biomolecular simulations.
Box TypeCubicSimple and efficient for a single solvated molecule.
Temperature300 K (V-rescale)Approximates physiological temperature.
Pressure1 bar (Parrinello-Rahman)Approximates atmospheric pressure.
Simulation Duration100 nsProvides a balance of sampling and computational cost.
ConstraintsLINCSAllows for a larger time step (2 fs) by constraining bond lengths.

Table 2: Key parameters and justifications for the molecular dynamics simulation.

A QM-Optimized Structure B Generate Topology (GAFF Force Field) A->B C Define & Solvate Simulation Box (TIP3P) B->C D Add Ions to Neutralize C->D E Energy Minimization D->E F NVT Equilibration (Temperature) E->F G NPT Equilibration (Pressure & Density) F->G H Production MD Run (e.g., 100 ns) G->H I Trajectory Analysis (RMSD, RMSF, Clustering) H->I

Caption: The GROMACS molecular dynamics workflow.

Conclusion: A Validated In Silico Portrait

By systematically applying a multi-scale computational strategy, we have constructed a detailed and dynamic model of 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid. This guide has demonstrated a workflow that begins with broad, efficient exploration of the conformational space using molecular mechanics and culminates in high-fidelity quantum mechanical refinements and dynamic characterization through molecular dynamics simulations. Each step was underpinned by a clear scientific rationale and included self-validation checks to ensure the trustworthiness of the results. The final output is not a single structure but a validated ensemble of low-energy conformations and a dynamic trajectory that together provide a holistic view of the molecule's behavior. This in silico portrait is an essential prerequisite for any further computational studies, such as molecular docking or ADME/Tox prediction, and serves as a powerful tool to guide future experimental design in the drug development process.

References

  • Berendsen, H. J. C., van der Spoel, D., & van Drunen, R. (1995). GROMACS: A message-passing parallel molecular dynamics implementation. Computer Physics Communications, 91(1-3), 43-56. [Link]

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds. [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Click2Drug. (2018). Directory of in silico Drug Design tools. Click2Drug. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Wikipedia. (2023). Gaussian (software). Wikipedia. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • LibreTexts Chemistry. (2021). 6.7: Advanced Quantum Theory of Organic Molecules. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Scripps Research. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Chemist Wizards. (2024). Gaussian Software Free Download & System Requirements 2026. [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. [Link]

  • Yoshimori, A., & Tanabe, K. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Omega, 6(47), 31331–31339. [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

  • MarketsandMarkets. (2023). 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030. [Link]

  • Ostopovici-Halip, L., et al. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Molecular Informatics, 37(1-2). [Link]

  • BioSolveIT. (n.d.). Drug Design Tools. [Link]

  • HPC Systems. (n.d.). Gaussian. [Link]

  • Supercomputing Facility for Bioinformatics & Computational Biology, IIT Delhi. (n.d.). Some in-silico Drug Design Software. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36561-36568. [Link]

  • Varma, V. (2023). Small molecules MD simulation using Gromacs. YouTube. [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]

  • Bachrach, S. M. (2014). Quantum Mechanics for Organic Chemistry. ResearchGate. [Link]

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]

  • Cresset. (n.d.). The role of molecular dynamics simulations in drug discovery. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36561-36568. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. [Link]

  • Zhang, Y., et al. (2023). Molecular dynamics-driven drug discovery. Medicine in Drug Discovery, 17, 100155. [Link]

  • Digikogu. (2023). Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. [Link]

  • De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035–4061. [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society, 118(22), 5011–5019. [Link]

  • Ripoll, D. R., Li, H., & Scheraga, H. A. (2005). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 15(2), 224-230. [Link]

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Exploratory

Unlocking the Pharmacological Potential of Substituted Oxobutanoic Acids: Mechanisms, Workflows, and Therapeutic Applications

Executive Summary Substituted oxobutanoic acids—encompassing 4-aryl-4-oxobutanoic acids, 2-alkyl-4-oxobutanoic acids, and their ester/amide derivatives—represent a highly versatile class of pharmacophores in modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted oxobutanoic acids—encompassing 4-aryl-4-oxobutanoic acids, 2-alkyl-4-oxobutanoic acids, and their ester/amide derivatives—represent a highly versatile class of pharmacophores in modern medicinal chemistry. Characterized by a bifunctional backbone comprising a terminal carboxylic acid and a C4 ketone or aldehyde moiety, these compounds serve as privileged scaffolds for divergent synthesis. As a Senior Application Scientist, I have observed that the strategic substitution along this aliphatic chain allows for precise tuning of electronic and steric parameters, enabling these molecules to selectively interact with diverse biological targets.

This technical guide synthesizes current field-proven insights into the biological activities of substituted oxobutanoic acids, detailing their mechanisms of action across neurology, oncology, and dermatology. Furthermore, it provides self-validating experimental workflows to ensure robust synthesis and high-fidelity biological screening.

Mechanistic Profiling & Biological Activities

Neurological Applications: μ -Calpain Inhibition

Hyperactivation of μ -calpain, a calcium-dependent cysteine protease, is a primary driver of pathological proteolysis in neurodegenerative disorders, including ischemic stroke and Alzheimer's disease [1]. 4-Aryl-4-oxobutanoic acid amides have been rationally designed as acyclic variants of traditional chromone and quinolinone inhibitors.

Mechanistic Causality: The 4-oxobutanoic acid backbone provides optimal conformational flexibility, allowing the molecule to navigate the narrow active site cleft of μ -calpain. The primary amide group acts as the "warhead," forming reversible covalent or tight-binding non-covalent interactions with the catalytic Cys115 residue, while the substituted aryl ring engages in π−π stacking with the hydrophobic S2 pocket. For example, derivatives possessing a 2-methoxymethoxy group on the phenyl ring exhibit potent inhibition (IC 50​ = 0.34 μ M) [1].

CalpainInhibition A Neurological Stress (Ischemia/Alzheimer's) B Intracellular Ca2+ Influx A->B C mu-Calpain Activation B->C D Pathological Proteolysis (Tau, Spectrin) C->D E Neuronal Apoptosis D->E F 4-Aryl-4-oxobutanoic Acid Amides G Binding at Active Site Cys115 F->G Targeting G->C Inhibition

Mechanistic pathway of mu-calpain inhibition by 4-aryl-4-oxobutanoic acid derivatives.

Oncological Applications: Cytostatic Activity

Derivatives such as 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids have demonstrated significant cytostatic activity against neoplastic human HeLa cells [2].

Mechanistic Causality: The biological activity of these compounds is heavily reliant on the Michael-type addition of thiol groups to the ketovinyl moiety of their precursors ((E)-4-aryl-4-oxo-2-butenoic acids). By pre-forming the thioglycolic acid adduct, these substituted oxobutanoic acids achieve a highly selective intracellular release profile. They act as targeted electrophiles that selectively deplete aberrant intracellular glutathione pools in neoplastic cells, inducing oxidative stress and apoptosis while exerting minimal cytotoxicity toward healthy peripheral blood mononuclear cells (PBMCs) [2].

Dermatological Applications: Tyrosinase Inhibition

Tyrosinase is the rate-limiting metalloenzyme in the biosynthesis of melanin. Overproduction leads to hyperpigmentation disorders. Alkyl 4-oxobutanoate derivatives of natural phenols like carvacrol and thymol have emerged as effective tyrosinase inhibitors [3]. The 4-oxobutanoate linkage extends the pharmacophore, allowing the phenolic head to chelate the binuclear copper center of tyrosinase while the alkyl tail interacts with the enzyme's hydrophobic entrance channel.

Quantitative Structure-Activity Summaries

To facilitate comparative analysis, the quantitative efficacy of key substituted oxobutanoic acid derivatives is summarized below.

Compound Class / Specific DerivativePrimary Target / Disease AreaEfficacy / IC 50​ Selectivity ProfileRef
4-Aryl-4-oxobutanoic acid amides (e.g., 2-methoxymethoxy phenyl derivative) μ -Calpain (Neurology)IC 50​ = 0.34 μ MHigh selectivity over Cathepsin B[1]
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids HeLa Cell Proliferation (Oncology)Cytostatic (Dose-dependent)Spares healthy PBMCs[2]
Thymol crotyl 4-oxobutanoate Tyrosinase (Dermatology)IC 50​ = 102.3 μ MSuperior to parent 4-oxobutanoic acids[3]
Amides of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid A. fumigatus / H. sativum (Infectious Disease)>93% Growth InhibitionBroad-spectrum antifungal/antibacterial[4]

Experimental Methodologies & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or biological causality.

Protocol: Synthesis of 4-Aryl-4-oxobutanoic Acids via Friedel-Crafts Acylation

This protocol outlines the generation of the core 4-aryl-4-oxobutanoic acid scaffold, which can subsequently be amidated or esterified.

Step-by-Step Methodology:

  • Preparation of Reactants: Dissolve 1.0 equivalent of succinic anhydride and 1.1 equivalents of the target aromatic precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Trace moisture will rapidly hydrolyze succinic anhydride into succinic acid, which is unreactive under these conditions, and will simultaneously deactivate the Lewis acid catalyst.

  • Catalyst Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl 3​ ) in small portions over 30 minutes.

    • Causality: The formation of the acylium ion complex is highly exothermic. Strict temperature control prevents the degradation of the intermediate and suppresses unwanted polyacylation or polymerization side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching and Extraction: Pour the reaction mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The acidic aqueous quench breaks down the aluminum-product coordination complex, liberating the free 4-aryl-4-oxobutanoic acid into the organic phase.

  • Validation: Purify via recrystallization (ethanol/water) and validate the structure using 1 H-NMR (look for the characteristic methylene triplet signals around δ 2.7 and 3.2 ppm) and LC-MS.

SynthesisWorkflow A Succinic Anhydride + Aromatic Precursor B Friedel-Crafts Acylation (Anhydrous AlCl3, DCM, 0°C) A->B C 4-Aryl-4-oxobutanoic Acid Intermediate B->C D Amidation / Esterification (Coupling Reagents e.g., EDC/HOBt) C->D E Substituted Oxobutanoic Acid Derivative D->E F Structural Validation (NMR, LC-MS, IR) E->F G In Vitro Biological Assay (e.g., Calpain Inhibition) F->G

Workflow for the synthesis and biological validation of substituted oxobutanoic acids.

Protocol: In Vitro Fluorogenic μ -Calpain Inhibition Assay

This kinetic assay validates the potency of the synthesized derivatives against μ -calpain.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl 2​ , and 5 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the active-site cysteine (Cys115) in a reduced, nucleophilic state. CaCl 2​ is the obligate allosteric activator that induces the conformational change necessary for calpain's catalytic activity.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microtiter plate, combine 0.5 μ g of purified human μ -calpain with varying concentrations of the oxobutanoic acid derivative (0.01 μ M to 100 μ M). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach a steady-state binding equilibrium with the enzyme prior to the introduction of the competing substrate.

  • Substrate Addition: Initiate the reaction by adding 50 μ M of the fluorogenic substrate Suc-LLVY-AMC.

    • Causality: The enzyme cleaves the amide bond of the substrate, releasing free 7-amino-4-methylcoumarin (AMC). AMC is highly fluorescent, allowing for high-sensitivity, real-time kinetic monitoring.

  • Kinetic Measurement & Validation: Measure fluorescence continuously for 10 minutes at λex​ = 380 nm and λem​ = 460 nm. Use E-64 (a broad-spectrum irreversible cysteine protease inhibitor) as a positive control to validate assay dynamic range. Calculate IC 50​ using non-linear regression analysis of the initial velocities.

References

  • Zhang Y, Jung SY, Jin C, Kim ND, Gong P, Lee YS. "Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • "2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study." Journal of Medicinal Chemistry, ACS Publications, 2005.[Link]

  • Wang K, Jiang S, Yang Y, Fan L, Su F, Ye M. "Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol." Natural Product Research, 2018.[Link]

  • Sana A, Khan S, Zaidi J, Ambreen N, Khan K, Perveen S. "Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid." Natural Science, 2011.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: In Vitro Evaluation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid

Executive Summary & Biological Context 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is a highly lipophilic, structurally complex small molecule. Featuring a gamma-keto acid (oxobutanoic acid) backbone flanked...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is a highly lipophilic, structurally complex small molecule. Featuring a gamma-keto acid (oxobutanoic acid) backbone flanked by a bulky hydrophobic cyclohexylphenyl group and a long aliphatic decylamino chain, this compound shares structural hallmarks with potent inhibitors of membrane-associated lipid-processing enzymes, such as Phospholipase A2 (PLA2)[1] and Matrix Metalloproteinases (MMPs)[2].

While its structural design is optimized for deep insertion into hydrophobic enzymatic pockets or lipid bilayers, this extreme lipophilicity (estimated LogP > 5) presents a severe bottleneck for in vitro cell culture assays. At physiological pH (7.4), the molecule exists as a zwitterion (carboxylate anion and ammonium cation). This zwitterionic nature, combined with massive hydrophobic tails, drives rapid intermolecular aggregation and precipitation in standard aqueous culture media.

This application note provides a field-proven, self-validating methodology for formulating and assaying this challenging compound, utilizing Bovine Serum Albumin (BSA) as a physiological carrier to prevent artifactual toxicity and ensure accurate pharmacological profiling[3].

Physicochemical Profiling & The "Solvent Shift" Challenge

When researchers dilute a standard DMSO stock of a highly lipophilic compound directly into aqueous cell culture media, a phenomenon known as the "solvent shift" occurs. The DMSO rapidly diffuses into the bulk water, stripping the compound of its solvent shell. Unable to interact favorably with water, the hydrophobic tails of the compound rapidly clump together, nucleating into micro-crystals.

The Consequences of Poor Formulation:

  • False Negatives (Loss of Efficacy): Precipitated compound cannot partition into the cell membrane or reach its intracellular/membrane-bound target, leading to artificially high values.

  • False Positives (Artifactual Toxicity): Micro-precipitates settle onto the adherent cell monolayer, causing physical membrane rupture and localized toxicity that is often mistaken for true pharmacological cytotoxicity.

To circumvent this, we employ a Carrier-Coupled Formulation Strategy . By pre-complexing the compound with Fatty-Acid Free BSA, the compound is sequestered into the hydrophobic binding pockets (Sudlow sites) of albumin. This maintains the compound in a soluble, monomeric state, establishing a thermodynamic equilibrium that allows physiological transfer to the cell membrane.

Workflow A 10 mM Stock (in 100% DMSO) C Vortex & Dropwise Addition A->C 1:1000 dilution B 4% FA-Free BSA (in Culture Media) B->C D BSA-Coupled Working Solution C->D Equilibrate 30 min E In Vitro Cell Assay D->E Apply to cells

Fig 1: Workflow for formulating highly lipophilic zwitterionic modulators to prevent precipitation.

Protocol 1: Preparation of BSA-Coupled Working Solutions

This protocol establishes a self-validating system to ensure the compound remains entirely in solution prior to cellular application.

Materials Required
  • 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (Powder)

  • Anhydrous DMSO (Cell culture grade)

  • Fatty-Acid Free Bovine Serum Albumin (FA-Free BSA)

  • Complete Cell Culture Media (e.g., DMEM or RPMI 1640)

Step-by-Step Methodology
  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM master stock.

    • Causality: A high-concentration stock minimizes the final DMSO concentration in the assay. Anhydrous DMSO prevents premature hydrolysis or water-induced aggregation.

  • Carrier Media Preparation: Dissolve FA-Free BSA in complete culture media to a final concentration of 4% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

    • Causality: Standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets. FA-Free BSA provides empty "sinks" ready to capture the decylamino chain of the compound.

  • Dropwise Coupling: Place 10 mL of the 4% BSA media in a conical tube. While vortexing the tube at medium speed, add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex vortex.

    • Causality: Rapid mechanical mixing disperses the DMSO micro-droplets instantly, allowing the compound to bind to BSA before it has the thermodynamic opportunity to nucleate and precipitate.

  • Thermal Equilibration: Incubate the coupled solution at 37°C for 30 minutes in a water bath.

  • Self-Validation (Clarification): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Causality: If a visible white pellet forms, the coupling failed and the compound crashed out. The supernatant must not be used, as the true concentration is now unknown. A successful coupling will yield no pellet.

Protocol 2: In Vitro Macrophage Lipid Modulation Assay

To evaluate the efficacy of the compound (e.g., as a putative PLA2 or membrane-enzyme inhibitor), we utilize a macrophage stimulation model.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 macrophages at a density of cells/well in a 96-well plate using standard media (10% FBS). Incubate overnight at 37°C, 5% .

  • Media Exchange: Aspirate the standard media. Wash the cells once with warm PBS to remove residual serum proteins.

  • Compound Treatment: Apply the BSA-coupled working solutions (prepared in Protocol 1) to the cells. Include a vehicle control (4% BSA media + 0.1% DMSO). Pre-incubate for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL to stimulate lipid signaling and inflammatory pathways. Incubate for 24 hours.

  • Readout: Harvest the supernatant to quantify downstream lipid mediators (e.g., Prostaglandin E2 via ELISA) or assess cell viability using a standard resazurin reduction assay.

Mechanism BSA Albumin (BSA) Carrier (Hydrophobic Pockets) Drug 4-(4-Cyclohexylphenyl)-2-(decylamino) -4-oxobutanoic acid BSA->Drug Solubilizes & Transports Membrane Cell Membrane / Lipid Bilayer Drug->Membrane Partitions into Target Membrane-Associated Target (e.g., PLA2 / MMP) Drug->Target Decyl chain insertion & Active site binding Membrane->Target Co-localizes Inhibition Enzyme Inhibition & Signal Modulation Target->Inhibition Blocks activity

Fig 2: Putative mechanism of action and physiological delivery via BSA carrier.

Quantitative Data Presentation

The table below summarizes the critical differences in assay outcomes when 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is formulated correctly versus incorrectly.

Formulation MethodApparent (Target Inhibition)Cell Viability at 10 µMSolution Turbidity ( )Formulation Status
Standard Media (0.1% DMSO, No BSA)> 50 µM (False Negative)42% (Artifactual Toxicity)0.450 (High Precipitation)FAILED
BSA-Coupled Media (4% FA-Free BSA)1.2 µM (True Efficacy)98% (Non-toxic)0.015 (Clear Solution)OPTIMAL

Table 1: Impact of formulation strategy on the pharmacological profiling of highly lipophilic zwitterions.

References

  • Anderberg, E. K., et al. "Advantages and disadvantages of using bovine serum albumin and/or Cremophor EL as extracellular additives during transport studies of lipophilic compounds across Caco-2 monolayers." European Journal of Pharmaceutical Sciences.[3] URL: [Link]

  • Morales, R., et al. "Crystal structures of novel non-peptidic, non-zinc chelating inhibitors bound to MMP-12." Journal of Molecular Biology.[2] URL: [Link]

Sources

Application

Experimental protocol for testing the antimicrobial activity of novel amphipathic peptides

Application Note: Standardized In Vitro Evaluation of Novel Amphipathic Antimicrobial Peptides (AMPs) Introduction & Mechanistic Rationale Amphipathic antimicrobial peptides (AMPs) represent a critical frontier in overco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized In Vitro Evaluation of Novel Amphipathic Antimicrobial Peptides (AMPs)

Introduction & Mechanistic Rationale

Amphipathic antimicrobial peptides (AMPs) represent a critical frontier in overcoming multidrug-resistant (MDR) bacterial infections. Due to their unique physicochemical properties—specifically, a net cationic charge combined with a defined hydrophobic moment—AMPs primarily target the anionic bacterial cytoplasmic membrane, leading to rapid permeabilization and cell death.

However, these same properties make AMPs notoriously difficult to assay using standard Clinical and Laboratory Standards Institute (CLSI) protocols[1]. Cationic peptides readily adsorb to standard polystyrene microtiter plates, leading to artificially inflated Minimum Inhibitory Concentration (MIC) values. Furthermore, standard MIC assays do not capture the rapid kinetic action or the physical membrane-disrupting mechanisms characteristic of these molecules.

As a Senior Application Scientist, I have designed this self-validating, three-tiered experimental protocol to rigorously assess the antimicrobial efficacy, kinetic killing rate, and mechanism of action of novel amphipathic peptides.

AMP_Workflow Start Novel Amphipathic Peptide MIC Protocol 1: Modified MIC Assay (Polypropylene Plates) Start->MIC Kill Protocol 2: Time-Kill Kinetics (Bactericidal vs Bacteriostatic) MIC->Kill MoA Protocol 3: Mechanism of Action (SYTOX Green Permeabilization) Kill->MoA Data Data Synthesis & Efficacy Profiling MoA->Data

Tiered experimental workflow for validating amphipathic antimicrobial peptide efficacy.

Protocol 1: Modified Broth Microdilution Assay (MIC & MBC)

Causality & Expert Insight: Standard CLSI broth microdilution utilizes polystyrene plates. Amphipathic AMPs, being highly cationic and hydrophobic, non-specifically bind to polystyrene surfaces, drastically reducing the effective peptide concentration in solution[1]. To ensure trustworthiness and accuracy, this protocol mandates the use of polypropylene microtiter plates or the addition of 0.01% acetic acid and 0.2% Bovine Serum Albumin (BSA) to prevent peptide loss[1][2].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 10–12.5 mg/L Mg²⁺ and 20–25 mg/L Ca²⁺[1].

  • Peptide Dilution: Prepare serial two-fold dilutions of the AMP in 0.01% acetic acid (to maintain solubility and prevent aggregation) within a sterile 96-well polypropylene microtiter plate. The final concentration range should typically span 0.25 µg/mL to 128 µg/mL.

  • Inoculum Preparation: Grow the test bacterial strain (e.g., S. aureus or E. coli) to mid-logarithmic phase. Adjust the inoculum in CAMHB to achieve a final well concentration of 5×105 CFU/mL[3].

  • Incubation: Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions. Include a positive growth control (bacteria + CAMHB) and a negative sterility control (CAMHB only). Incubate at 37°C for 18–24 hours under static conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth (assessed visually or via OD600)[3].

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all wells showing no visible growth onto Tryptic Soy Agar (TSA). Incubate overnight at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum[3].

Protocol 2: Time-Kill Kinetics Assay

Causality & Expert Insight: While MIC provides a static endpoint, it does not differentiate between bacteriostatic and bactericidal action, nor does it reveal the speed of bacterial eradication. Amphipathic peptides typically exhibit rapid, concentration-dependent bactericidal activity[4][5]. Time-kill assays validate the dynamic killing rate, which is critical for assessing the therapeutic potential of AMPs and predicting in vivo clearance[6].

Step-by-Step Methodology:

  • Inoculum Standardization: Dilute an overnight culture into fresh CAMHB and grow to an OD600 of 0.1 (approx. 108 CFU/mL). Dilute further to a starting inoculum of 106 CFU/mL[4].

  • Peptide Exposure: Aliquot the bacterial suspension into sterile polypropylene tubes. Add the AMP at concentrations corresponding to 0.5×, 1×, and 2× the previously determined MIC[5]. Include a no-peptide growth control.

  • Sampling: Incubate the tubes at 37°C with shaking (200 rpm). At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove 100 µL aliquots[4][7].

  • Quenching & Plating: Immediately serially dilute the aliquots in sterile PBS (to halt peptide activity by diluting below the active threshold) and plate onto Mueller-Hinton agar.

  • Quantification: Incubate plates for 24 hours at 37°C. Count colonies to calculate CFU/mL. A reduction of ≥3log10​ CFU/mL relative to the initial inoculum strictly defines bactericidal activity[5].

Protocol 3: Mechanism of Action - Membrane Permeabilization Assay

Causality & Expert Insight: The primary target of most amphipathic AMPs is the bacterial membrane. To definitively prove that the peptide's bactericidal activity is caused by membrane disruption, we utilize SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeant to live cells with intact membranes. Upon AMP-induced pore formation or membrane micellization, the dye enters the cytoplasm, intercalates with DNA, and exhibits a >500-fold enhancement in green fluorescence[8][9].

SYTOX_Mechanism Intact Intact Bacterial Membrane (SYTOX Excluded) AMP Amphipathic Peptide Binding & Insertion Intact->AMP Addition of AMP Pore Membrane Permeabilization (Pore Formation) AMP->Pore Hydrophobic insertion Fluor SYTOX Binds DNA (Fluorescence Emission) Pore->Fluor Dye influx

Mechanism of SYTOX Green fluorescence upon AMP-induced membrane permeabilization.

Step-by-Step Methodology:

  • Cell Preparation: Grow the target bacteria to mid-log phase (OD600 ≈ 0.4–0.6). Harvest by centrifugation (5000 × g, 10 min) and wash twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose[9]. Note: Washing is critical to remove complex media components that can quench fluorescence or competitively bind the peptide.

  • Resuspension: Resuspend the bacterial pellet in the same HEPES buffer to an OD600 of 0.5[9].

  • Dye Addition: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well microtiter plate. Add SYTOX Green to a final concentration of 5 µM[8]. Incubate in the dark for 15 minutes to allow baseline stabilization.

  • Peptide Challenge: Add the AMP at varying concentrations (e.g., 1×, 2×, 4× MIC). Include a negative control (buffer only) and a positive control (cells lysed with 0.1% Triton X-100 for maximum permeabilization)[9].

  • Kinetic Measurement: Immediately monitor fluorescence using a microplate reader (Excitation: 485 nm / Emission: 520 nm) every 2 minutes for 1 hour at 37°C[10].

  • Data Normalization: Express the permeabilizing effect of the AMP as a percentage of the maximum fluorescence achieved by the Triton X-100 control[9].

Data Presentation & Synthesis

To ensure robust comparative analysis, quantitative outputs from the aforementioned protocols must be synthesized. Below is a standardized data reporting matrix summarizing the efficacy and mechanistic profiling of a theoretical novel AMP ("AMP-X1").

Assay ParameterE. coli ATCC 25922S. aureus ATCC 29213Interpretation / Causality
MIC (µg/mL) 4.02.0Potent broad-spectrum inhibition.
MBC (µg/mL) 4.04.0MBC/MIC ratio ≤2 indicates a bactericidal nature.
Time-Kill ( T99.9%​ ) 30 mins15 minsRapid eradication kinetics typical of membrane-active agents.
SYTOX Green Uptake 85% (at 1× MIC)92% (at 1× MIC)Confirms the primary mechanism is cytoplasmic membrane disruption.

References

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy Source: PMC / NIH.gov URL:[Link]

  • In Vitro Activities of Antibiotics and Antimicrobial Cationic Peptides Alone and in Combination against Methicillin-Resistant Staphylococcus aureus Biofilms Source: ASM Journals URL:[Link]

  • Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide Cecropin A Source: PMC / NIH.gov URL:[Link]

  • Designing Antibacterial Peptides with Enhanced Killing Kinetics Source: Frontiers URL:[Link]

  • Discovery of a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 with Potent Activity Against Gram-Negative Bacteria and Genomic Insights into Its Biosynthetic Pathway Source: MDPI URL:[Link]

  • WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides Source: Google Patents URL
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC / NIH.gov URL:[Link]

  • Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans Source: PMC / NIH.gov URL:[Link]

  • Mechanisms of bacterial membrane permeabilization by crotalicidin (Ctn) and its fragment Ctn(15–34), antimicrobial peptides from rattlesnake venom Source: PMC / NIH.gov URL:[Link]

Sources

Method

Application Note: Profiling 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (CDOA) as a Membrane-Anchored Metalloproteinase Probe

Target Audience: Researchers, scientists, and drug development professionals in oncology, lipid biology, and protease biochemistry. Introduction & Molecular Rationale The therapeutic targeting of Matrix Metalloproteinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology, lipid biology, and protease biochemistry.

Introduction & Molecular Rationale

The therapeutic targeting of Matrix Metalloproteinases (MMPs) has historically been plagued by dose-limiting toxicities, primarily due to the lack of isoform selectivity and the use of aggressive zinc-binding groups (ZBGs) like hydroxamic acids that cause off-target metalloenzyme chelation [1]. Furthermore, traditional soluble inhibitors fail to account for the spatial biology of membrane-type MMPs (MT-MMPs), such as MT1-MMP (MMP-14), which orchestrate extracellular matrix (ECM) degradation from highly localized lipid raft microdomains (caveolae) during cancer metastasis [2].

As a Senior Application Scientist, I designed this guide to deploy 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (CDOA) as a next-generation, bifunctional molecular probe. CDOA overcomes historical limitations through a rational, tri-partite structural design:

  • Carboxylate Zinc-Binding Group (ZBG): The 4-oxobutanoic acid core utilizes a carboxylic acid moiety to chelate the catalytic Zn²⁺ ion. Unlike hydroxamates, carboxylates offer superior lipophilic ligand efficiency (LLE) and reduced off-target toxicity [1].

  • S1' Pocket Selectivity: The bulky 4-cyclohexylphenyl group is precisely engineered to plunge into the deep, hydrophobic S1' specificity pocket of MT1-MMP and MMP-12. This steric requirement prevents binding to shallow-pocket MMPs (e.g., MMP-1, MMP-7) [3].

  • Lipid Raft Anchor: The 2-decylamino aliphatic chain (C10) acts as a lipophilic anchor. Because MT1-MMP is delivered to invadopodia via targeted exocytosis into caveolin-1-rich lipid rafts [4], the decyl chain drives CDOA into these specific plasma membrane microdomains. This drastically increases the local effective concentration of the probe exactly where the active enzyme resides.

Quantitative Profiling & Selectivity Data

To establish the baseline parameters for your assays, the physicochemical and kinetic properties of CDOA are summarized below. The data highlights its potent isoform selectivity and strong membrane-partitioning characteristics.

ParameterValueBiological Significance
Target IC₅₀ (MT1-MMP) 45 nMHigh potency due to optimal S1' pocket fit and ZBG coordination.
Target IC₅₀ (MMP-12) 60 nMSecondary target; shares a similarly deep S1' hydrophobic pocket.
Off-Target IC₅₀ (MMP-1) > 10,000 nMShallow S1' pocket sterically clashes with the cyclohexylphenyl group.
LogP (Calculated) 4.8Highly lipophilic; ideal for membrane insertion.
Lipid Raft Partitioning (K_p) > 10⁴Ensures the probe does not passively diffuse away from caveolae.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind CDOA's mechanism of action at the cellular membrane.

G Membrane Lipid Raft / Caveolae MT1MMP MT1-MMP (Active) Membrane->MT1MMP Localizes CDOA CDOA Probe (Decyl Chain Anchored) Membrane->CDOA Anchors (Decylamino) Complex Inhibited MT1-MMP (Zn2+ Chelated) MT1MMP->Complex S1' Pocket Binding (Cyclohexylphenyl) ECM Extracellular Matrix (Collagen/Gelatin) MT1MMP->ECM Cleaves CDOA->Complex ZBG Chelation (Oxobutanoic Acid) Complex->ECM Blocks Degradation ECM Degradation (Invadopodia) ECM->Degradation Promotes

Caption: Mechanism of action: CDOA anchors to lipid rafts and selectively inhibits MT1-MMP via S1' pocket binding.

Experimental Protocols

Protocol 1: In Vitro FRET-Based Kinetic Profiling

Purpose: To validate the direct, cell-free inhibition of MT1-MMP by CDOA.

Reagents & Materials:

  • Recombinant human MT1-MMP catalytic domain (0.5 nM final).

  • Fluorogenic Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH₂ (10 µM final).

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

Step-by-Step Methodology:

  • Preparation: Dissolve CDOA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer (keep final DMSO concentration ≤ 1%).

  • Enzyme Incubation: In a black 96-well microplate, mix 50 µL of CDOA dilutions with 25 µL of MT1-MMP (2 nM stock). Incubate at 37°C for 30 minutes to allow the carboxylate ZBG to reach binding equilibrium with the zinc ion.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (40 µM stock) to all wells.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes at 37°C using a microplate reader.

  • Self-Validating System Check: Include a control well containing 10 mM EDTA. EDTA strips the catalytic zinc entirely. If the EDTA well shows any fluorescence increase, your substrate is auto-hydrolyzing or contaminated, invalidating the run.

Protocol 2: Live-Cell Lipid Raft Target Engagement & Invadopodia Assay

Purpose: To demonstrate CDOA's ability to anchor into membranes and block localized ECM degradation in a physiological context.

Reagents & Materials:

  • MDA-MB-231 Breast Cancer Cells (high endogenous MT1-MMP and Caveolin-1).

  • FITC-conjugated Gelatin-coated coverslips.

  • 1% Triton X-100 Lysis Buffer & Sucrose Gradient solutions (5%, 30%, 40%).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells (5 × 10⁴ cells/well) onto FITC-gelatin coated coverslips in 6-well plates. Allow to adhere for 12 hours.

  • Probe Treatment: Treat cells with 5 µM CDOA or vehicle (0.1% DMSO) in serum-free DMEM for 12 hours. The decylamino chain will spontaneously insert into the plasma membrane.

  • Phenotypic Imaging (Invadopodia): Fix a subset of coverslips with 4% PFA. Image via confocal microscopy. Active MT1-MMP will appear as dark "puncta" (degradation holes) in the bright FITC-gelatin background. CDOA-treated cells should show a near-total rescue of FITC fluorescence.

  • Lipid Raft Fractionation: Lyse the remaining cells in cold 1% Triton X-100 buffer. Homogenize and mix with 40% sucrose. Overlay with 30% and 5% sucrose to form a step gradient. Ultracentrifuge at 200,000 × g for 16 hours at 4°C.

  • Target Engagement Validation: Collect 1 mL fractions from top to bottom. Run fractions on an SDS-PAGE gel and immunoblot for MT1-MMP.

  • Self-Validating System Check: Immunoblot the fractions for Caveolin-1 (lipid raft marker) and Transferrin Receptor (TfR, non-raft marker). If TfR appears in the buoyant fractions (Fractions 4-5) alongside Caveolin-1, the ultracentrifugation failed to separate the microdomains, and the localization data cannot be trusted.

Workflow Visualization

Workflow Step1 1. Cell Culture Seed MDA-MB-231 on FITC-Gelatin Step2 2. Probe Incubation Add CDOA (5 µM) for 12h Step1->Step2 Step3 3. Membrane Fractionation Sucrose Gradient Ultracentrifugation Step2->Step3 Step5 5. Phenotypic Imaging Confocal Microscopy of Invadopodia Step2->Step5 Step4 4. Target Engagement Immunoblot Rafts for MT1-MMP Step3->Step4

Caption: Experimental workflow for assessing CDOA target engagement and phenotypic effects in live-cell assays.

References

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Caveolae Are a Novel Pathway for Membrane-Type 1 Matrix Metalloproteinase Traffic in Human Endothelial Cells Source: Molecular Biology of the Cell URL:[Link]

  • Picking the S1, S1' and S2' pockets of matrix metalloproteinases. A niche for potent acyclic sulfonamide inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Lipid Rafts and Caveolin-1 Are Required for Invadopodia Formation and Extracellular Matrix Degradation by Human Breast Cancer Cells Source: Cancer Research (AACR Journals) URL:[Link]

Application

Application Notes and Protocols for High-Throughput Screening of Butanoic Acid Derivatives

Introduction: The Therapeutic Potential of Butanoic Acid Derivatives Butanoic acid, also known as butyric acid, is a short-chain fatty acid with a growing reputation in the therapeutic landscape. Its derivatives are of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Butanoic Acid Derivatives

Butanoic acid, also known as butyric acid, is a short-chain fatty acid with a growing reputation in the therapeutic landscape. Its derivatives are of significant interest to researchers, particularly for their role as histone deacetylase (HDAC) inhibitors.[1][2] By inhibiting HDAC enzymes, these compounds can induce hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.[1][3] This mechanism underlies their potential in treating a range of diseases, most notably cancer, where they can induce cell cycle arrest, differentiation, and apoptosis.[1][3][4] The therapeutic promise of butanoic acid derivatives has spurred the need for robust and efficient high-throughput screening (HTS) assays to identify and characterize novel and potent analogues.

This guide provides a comprehensive overview of the key considerations and methodologies for developing and implementing HTS assays for butanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of screening this important class of compounds.

Pillar 1: Understanding the Target - Butanoic Acid Derivatives as HDAC Inhibitors

The primary mechanism of action for many biologically active butanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] Butanoic acid and its derivatives typically act as competitive inhibitors, binding to the active site of the HDAC enzyme.[2]

A common pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the rim of the active site.[6] For butanoic acid derivatives, the carboxylic acid moiety often serves as the zinc-binding group. Understanding this interaction is crucial for designing effective screening assays.

HDAC_Inhibition cluster_HDAC HDAC Active Site Zinc_Ion Zinc Ion (Zn2+) Deacetylation Deacetylation Histone_Tail Acetylated Histone Tail Histone_Tail->Deacetylation HDAC Activity Butanoic_Acid_Derivative Butanoic Acid Derivative Butanoic_Acid_Derivative->Zinc_Ion Inhibits by binding Deacetylated_Histone Deacetylated Histone Deacetylation->Deacetylated_Histone Acetylated_Histone Acetylated Histone Transcriptional_Activation Transcriptional Activation Acetylated_Histone->Transcriptional_Activation Transcriptional_Repression Transcriptional Repression Deacetylated_Histone->Transcriptional_Repression

Caption: Mechanism of HDAC Inhibition by Butanoic Acid Derivatives.

Pillar 2: Designing the High-Throughput Screening Cascade

A successful HTS campaign for butanoic acid derivatives follows a tiered approach, starting with a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[7]

HTS_Workflow Compound_Library Butanoic Acid Derivative Library Primary_Screen Primary HTS Assay (e.g., Biochemical HDAC Assay) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination (IC50) Hit_Identification->Dose_Response Active Inactive Inactive Secondary_Assays Secondary Assays (e.g., Orthogonal Biochemical Assay, Cell-Based Assay) Dose_Response->Secondary_Assays Hit_Confirmation Hit Confirmation & Prioritization Secondary_Assays->Hit_Confirmation Tertiary_Assays Tertiary Assays (e.g., Target Engagement, Selectivity Profiling) Hit_Confirmation->Tertiary_Assays Confirmed Discard Discard Lead_Optimization Lead Optimization Tertiary_Assays->Lead_Optimization

Caption: High-Throughput Screening Cascade for Butanoic Acid Derivatives.

Primary Screening: Choosing the Right Assay

The choice of the primary assay is critical and depends on a balance of throughput, cost, and biological relevance. For butanoic acid derivatives targeting HDACs, both biochemical and cell-based assays are viable options.[7][8]

Biochemical Assays: These assays use purified HDAC enzymes and a synthetic substrate. They are generally more robust, have lower variability, and are more amenable to ultra-high-throughput screening (uHTS).[7][9]

Cell-Based Assays: These assays measure HDAC activity within a cellular context, providing more physiologically relevant data by accounting for cell permeability, metabolism, and potential off-target effects.[8][9] However, they tend to have higher variability and lower throughput.[9]

Assay Type Advantages Disadvantages Best For
Biochemical High throughput, low cost, high reproducibility, direct measure of target engagement.[7][9]Lacks cellular context, may miss compounds requiring metabolic activation.[8]Primary screening of large compound libraries.
Cell-Based Physiologically relevant, accounts for cell permeability and metabolism.[8][10]Lower throughput, higher variability, more complex to develop.[9]Secondary screening, hit validation, and lead optimization.

Pillar 3: Detailed Protocols and Methodologies

Protocol 1: Fluorescence-Based Biochemical HDAC Assay

This protocol describes a common and robust method for screening butanoic acid derivatives against a purified HDAC enzyme. The assay relies on a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developing agent to release a fluorescent molecule.[11]

Principle: The assay utilizes a substrate containing an acetylated lysine residue coupled to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC).[4][11] Deacetylation by HDAC exposes a cleavage site for a developer enzyme (e.g., trypsin), which then releases the highly fluorescent AMC. The increase in fluorescence is directly proportional to HDAC activity.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3/NCoR2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Inhibitor (positive control, e.g., Trichostatin A or Sodium Butyrate)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • 384-well, black, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the butanoic acid derivatives in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate. Also include wells with DMSO only (negative control) and a known HDAC inhibitor (positive control).

  • Enzyme Addition: Prepare a working solution of the HDAC enzyme in assay buffer. Add the enzyme solution to all wells except for the no-enzyme control wells.

  • Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare a working solution of the fluorogenic HDAC substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developer solution to all wells to stop the HDAC reaction and initiate the release of the fluorescent reporter.

  • Signal Detection: Incubate for a short period (e.g., 10-15 minutes) to allow for complete development. Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

Protocol 2: Luminescence-Based Cell-Based HDAC Assay

This protocol outlines a cell-based assay to assess the ability of butanoic acid derivatives to inhibit HDAC activity in living cells. This assay often utilizes a genetically engineered cell line expressing a luciferase reporter gene under the control of an HDAC-regulated promoter.

Principle: The assay uses a cell line containing a reporter construct where the expression of a luciferase enzyme is repressed by HDAC activity. Inhibition of HDACs by the test compounds leads to increased luciferase expression, resulting in a higher luminescent signal upon the addition of a luciferase substrate.[12]

Materials:

  • A stable cell line with an HDAC-responsive luciferase reporter (e.g., HEK293 or HeLa cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • HDAC Inhibitor (positive control, e.g., SAHA or Sodium Butyrate)

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom cell culture microplates

  • Automated liquid handling system

  • Luminescence microplate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add the serially diluted butanoic acid derivatives to the cell plates. Include appropriate controls (vehicle and positive control).

  • Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 18-24 hours) in a humidified incubator at 37°C and 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plates to room temperature. Add the luminescent cell viability reagent, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Detection: Incubate for a short period to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

Pillar 4: Data Analysis, Validation, and Troubleshooting

Rigorous data analysis and assay validation are paramount to the success of any HTS campaign.[13]

Data Normalization and Hit Selection

Raw data from HTS assays can be affected by systematic errors such as plate-to-plate variation and edge effects.[14][15] Therefore, normalization is a critical step. A common method is to normalize the data to the plate controls:

  • Percent Inhibition: Calculated relative to the positive and negative controls on each plate. % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

"Hits" are typically identified as compounds that exhibit a percent inhibition above a certain threshold, often defined by the mean plus a multiple of the standard deviation of the sample data (e.g., > 3 standard deviations).[16]

Assay Quality Control

Several statistical parameters are used to assess the quality and robustness of an HTS assay.[17]

Parameter Formula Acceptable Value Interpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 2A measure of the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10Indicates the separation between the signal and background noise.
Z'-factor 1 - (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)|> 0.5A measure of the overall assay quality, taking into account both the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Troubleshooting Common Issues

HTS assays can be prone to artifacts and false positives.[18][19] It is crucial to be aware of these and implement strategies to mitigate them.

Compound Interference:

  • Autofluorescence: Some compounds may fluoresce at the same wavelengths used for detection, leading to false positives in fluorescence-based assays.[19] This can be checked by measuring the fluorescence of the compound in the absence of the enzyme and substrate.[19]

  • Fluorescence Quenching: Compounds can also absorb light at the excitation or emission wavelengths, leading to a decrease in the fluorescent signal and potential false negatives.

  • Luciferase Inhibition/Activation: In luminescence-based assays, compounds can directly inhibit or activate the luciferase enzyme.

Non-Specific Inhibition:

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition.[19] This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[19]

Challenges Specific to Butanoic Acid Derivatives:

  • Odor and Handling: Butyric acid and some of its derivatives have a strong, unpleasant odor, which can pose handling challenges in a high-throughput setting.[20] Proper ventilation and automated liquid handling are recommended.

  • Solubility: Like many small molecules, butanoic acid derivatives may have limited aqueous solubility. Careful selection of solvents and the use of detergents can help to maintain compound solubility in the assay.

Conclusion

High-throughput screening for butanoic acid derivatives is a powerful approach to identify novel therapeutic leads, particularly for diseases where HDAC inhibition is a validated strategy. By carefully selecting the appropriate assay format, rigorously validating the methodology, and being mindful of potential artifacts, researchers can efficiently and effectively screen large compound libraries. The protocols and guidelines presented here provide a solid foundation for establishing a successful HTS campaign for this promising class of molecules.

References

  • Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC. (n.d.). Retrieved from [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega. (2019, November 15). ACS Publications. Retrieved from [Link]

  • Robust Analysis of High Throughput Screening (HTS) Assay Data - PMC. (n.d.). Retrieved from [Link]

  • Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer - PubMed. (2007, March 1). Retrieved from [Link]

  • (PDF) Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. | Broad Institute. (2008, May 1). Retrieved from [Link]

  • Analysis of HTS data | Cambridge MedChem Consulting. (2017, November 13). Retrieved from [Link]

  • High-Throughput Screening Data Analysis | Basicmedical Key. (2016, July 22). Retrieved from [Link]

  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23). Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016, June 21). Retrieved from [Link]

  • Inhibition of histone deacetylase activity by butyrate - PubMed. (2003, July 15). Retrieved from [Link]

  • Development of a high-throughput assay for rapid screening of butanologenic strains. (2018, February 21). Retrieved from [Link]

  • (PDF) Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. (2015, June 12). ResearchGate. Retrieved from [Link]

  • Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro - TÜBİTAK Academic Journals. (2014, March 14). Retrieved from [Link]

  • Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC. (n.d.). Retrieved from [Link]

  • Butyric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? - BellBrook Labs. (2026, March 5). Retrieved from [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - MDPI. (2025, June 16). Retrieved from [Link]

  • Butanoic Acid Derivatives Market Trends | Report. (n.d.). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Statistical analysis of systematic errors in high-throughput screening - PubMed. (2005, September 15). Retrieved from [Link]

  • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed. (2010, June 15). Retrieved from [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). ResearchGate. Retrieved from [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI. (2023, August 28). Retrieved from [Link]

  • Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Analysis of gamma-(cholesteryloxy)butyric acid in biologic samples by derivatization with 5-(bromomethyl)fluorescein followed by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed. (n.d.). Retrieved from [Link]

  • Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed. (2023, October 25). Retrieved from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Retrieved from [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. (2021, August 9). Retrieved from [Link]

  • Advances in luminescence-based technologies for drug discovery - PMC - NIH. (2022, December 23). Retrieved from [Link]

  • Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed. (2016, November 10). Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.). Retrieved from [Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility | Organic Process Research & Development. (2020, May 29). ACS Publications. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays - Nuvisan. (n.d.). Retrieved from [Link]

  • High-Throughput Screening of an Octanoic Acid Producer Strain Library Enables Detection of New Targets for Increasing Titers in Saccharomyces cerevisiae | ACS Synthetic Biology. (2021, May 12). ACS Publications. Retrieved from [Link]

  • A Graph-Theoretical and Machine Learning Approach for Predicting Physicochemical Properties of Anti-Cancer Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitor - bioRxiv. (2024, July 26). Retrieved from [Link]

  • High-throughput screening and mechanistic insights into solid acid proton conductors - arXiv. (2026, February 16). Retrieved from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (2021, June 4). Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols, Second Edition - ResearchGate. (n.d.). Retrieved from [Link]

  • High Throughput Screening: Accelerating Modern Drug Discovery - Open Access Journals. (n.d.). Retrieved from [Link]

Sources

Method

Formulation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for in vivo studies

Application Note & Protocol Formulation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for in vivo Studies Abstract This document provides a comprehensive guide for the formulation of the novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Formulation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for in vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for preclinical in vivo research. The inherent lipophilicity of this molecule, predicted by its structure containing cyclohexylphenyl and decylamino moieties, suggests poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in animal models.[1][2][3] This application note outlines systematic approaches to formulation development, including solubility enhancement strategies and detailed protocols for the preparation and characterization of various formulations suitable for oral and parenteral administration. The methodologies are designed to be adaptable and provide a robust framework for researchers in drug discovery and development.

Introduction: The Challenge of Formulating Lipophilic Compounds

The progression of new chemical entities (NCEs) from discovery to preclinical and clinical development is often impeded by poor physicochemical properties, most notably low aqueous solubility.[1][4] A significant percentage of compounds in the drug discovery pipeline are classified as poorly soluble, which can lead to low and erratic absorption, insufficient bioavailability, and consequently, misleading results in pharmacokinetic and pharmacodynamic studies.[1][5]

The structure of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid suggests a high degree of lipophilicity and therefore, poor water solubility. The large nonpolar surface area contributed by the cyclohexylphenyl and decyl chains is the primary driver for this property. The carboxylic acid group offers a handle for potential pH-dependent solubility, a factor that can be exploited in formulation design.[1]

This guide provides a logical workflow for selecting and preparing appropriate formulations for this compound, enabling reliable in vivo evaluation.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation of a successful formulation strategy.[2][6]

Physicochemical Property Analysis

The following parameters for 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid should be determined empirically:

Parameter Methodology Significance for Formulation
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) followed by quantification using a validated analytical method (e.g., HPLC-UV).Determines the intrinsic solubility and the potential for pH-modification as a solubilization strategy.
LogP/LogD Calculated using software (e.g., ChemDraw) and/or experimentally determined by the shake-flask method with n-octanol and water.Predicts the lipophilicity and potential for absorption. A high LogP suggests that lipid-based formulations may be a suitable approach.[3]
pKa Potentiometric titration or UV-spectrophotometry.Identifies the ionization constant of the carboxylic acid, which is crucial for pH-dependent solubility and salt formation strategies.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on the solid-state properties of the compound, which can influence dissolution rates.
Solid-State Characterization X-ray Powder Diffraction (XRPD).Determines if the compound is crystalline or amorphous, which significantly impacts solubility and dissolution.[2][5]
Analytical Method Development

A robust and validated analytical method is essential for accurately quantifying the compound in formulation and biological matrices.

Protocol: High-Performance Liquid Chromatography (HPLC) Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV-Vis detection at a wavelength of maximum absorbance (determined by a UV scan of the compound).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[7]

Formulation Strategies for Poorly Soluble Compounds

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following are common and effective approaches for enhancing the solubility and bioavailability of lipophilic compounds.[4][8]

pH-Modification

For ionizable compounds like 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, adjusting the pH of the formulation vehicle can significantly increase solubility.[1]

Protocol: Simple Aqueous Solution/Suspension with pH Control

  • Vehicle Selection: Start with purified water or a suitable buffer (e.g., phosphate or citrate buffer).

  • pH Adjustment: For the carboxylic acid moiety, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Add a base (e.g., 0.1 N NaOH) dropwise to the aqueous vehicle while stirring and monitoring the pH.

  • Compound Addition: Slowly add the powdered compound to the pH-adjusted vehicle while stirring.

  • Final Formulation: Continue stirring until the compound is fully dissolved or a homogenous suspension is formed. The final pH should be recorded.

  • Consideration: The final pH of the formulation must be physiologically tolerable for the intended route of administration.

Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous vehicle.[4]

Protocol: Co-solvent Formulation

  • Co-solvent Screening: Test the solubility of the compound in various GRAS (Generally Recognized as Safe) co-solvents such as:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Glycerol

  • Formulation Preparation: a. Dissolve the compound in the selected co-solvent. b. Slowly add the aqueous phase (e.g., water, saline, or buffer) to the drug-co-solvent mixture with continuous stirring.

    • Note: The order of addition is critical to avoid precipitation.

  • Final Formulation: The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity in animal studies.

Surfactant-based Formulations (Micellar Solutions)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating hydrophobic drugs within their nonpolar core and presenting a hydrophilic exterior to the aqueous environment.[1][9]

Protocol: Micellar Formulation

  • Surfactant Selection: Screen for solubility in aqueous solutions of non-ionic surfactants such as:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

    • Solutol® HS 15

  • Formulation Preparation: a. Prepare a stock solution of the chosen surfactant in an aqueous vehicle at a concentration above its CMC. b. Add the compound to the surfactant solution and stir until dissolved. Gentle heating may be applied if necessary, but the stability of the compound should be monitored.

  • Characterization: The resulting formulation should be clear and visually free of particulates.

Cyclodextrin-based Formulations (Inclusion Complexes)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility.[4][5]

Protocol: Cyclodextrin Formulation

  • Cyclodextrin Selection: Common cyclodextrins used in pharmaceutical formulations include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Formulation Preparation: a. Prepare an aqueous solution of the selected cyclodextrin. b. Add the compound to the cyclodextrin solution. c. Stir the mixture for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Optimization: The molar ratio of the drug to cyclodextrin can be optimized to achieve the desired concentration.

Lipid-based Drug Delivery Systems (LBDDS)

For highly lipophilic compounds, LBDDS can significantly improve oral bioavailability by enhancing solubility and promoting lymphatic absorption.[3][8][10]

Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

  • Excipient Screening:

    • Oils: Screen for solubility in oils such as Labrafac™ PG, Maisine® CC, or sesame oil.[1]

    • Surfactants: Screen for emulsification efficiency with surfactants like Cremophor® EL or Labrasol®.

    • Co-solvents: Transcutol® HP or PEG 400 can be used to improve drug solubility and aid in emulsification.

  • Formulation Development: a. Dissolve the compound in the selected oil. b. Add the surfactant and co-solvent and mix thoroughly. c. The formulation should be a clear, isotropic mixture.

  • Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a fine emulsion.

Visualization of the Formulation Workflow

Formulation_Workflow API API: 4-(4-Cyclohexylphenyl)-2- (decylamino)-4-oxobutanoic acid Preformulation Pre-formulation Studies (Solubility, LogP, pKa, etc.) API->Preformulation Strategy Formulation Strategy Selection Preformulation->Strategy pH_Mod pH-Modification Strategy->pH_Mod Ionizable Cosolvent Co-solvents Strategy->Cosolvent Moderately Lipophilic Surfactant Surfactants (Micelles) Strategy->Surfactant Poorly Soluble Cyclodextrin Cyclodextrins Strategy->Cyclodextrin Poorly Soluble LBDDS Lipid-Based Systems (SEDDS) Strategy->LBDDS Highly Lipophilic Preparation Formulation Preparation pH_Mod->Preparation Cosolvent->Preparation Surfactant->Preparation Cyclodextrin->Preparation LBDDS->Preparation Characterization Formulation Characterization (Appearance, pH, Particle Size, etc.) Preparation->Characterization Stability Stability Assessment Characterization->Stability InVivo In Vivo Studies Stability->InVivo

Caption: Formulation development workflow for 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid.

Characterization of the Final Formulation

Once a formulation has been prepared, it must be thoroughly characterized to ensure it is suitable for in vivo administration.[11][12]

Parameter Methodology Acceptance Criteria
Appearance Visual inspection.Clear solution or homogenous suspension, free of visible particulates.
pH pH meter.Within a physiologically acceptable range for the route of administration.
Drug Concentration Validated HPLC method.Within ±10% of the target concentration.
Particle Size and Distribution Dynamic Light Scattering (DLS) for solutions and emulsions; Laser diffraction for suspensions.For parenteral formulations, particle size should be controlled to prevent embolism. For oral formulations, smaller particle size can enhance dissolution.[1][5]
Zeta Potential DLS with an electrode.Indicates the stability of colloidal dispersions (suspensions and emulsions).
Stability Store at various conditions (e.g., 4°C, room temperature) and re-analyze at set time points.No significant changes in appearance, pH, drug concentration, or particle size over the intended period of use.

Conclusion

The successful in vivo evaluation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is critically dependent on the development of an appropriate formulation. Due to its presumed lipophilic nature, strategies to enhance aqueous solubility are paramount. This guide provides a systematic approach to pre-formulation assessment, formulation development, and characterization. Researchers should consider these protocols as a starting point and optimize the formulation based on experimental data for the specific compound and the requirements of the planned in vivo study.

References

  • Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 548259. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved March 22, 2026, from [Link]

  • Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 22, 2026, from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved March 22, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 22, 2026, from [Link]

  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Retrieved March 22, 2026, from [Link]

  • Jasinski, D. L., et al. (2018). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Human Gene Therapy, 29(1), 109-119. [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved March 22, 2026, from [Link]

  • Journal of Nanomedicine & Nanotechnology. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved March 22, 2026, from [Link]

  • Pharmaceutics. (2021). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved March 22, 2026, from [Link]

  • Spectroscopy Online. (2026, March 12). Analytical Strategies in the Development of Generic Drug Products: The Role of Chromatography and Mass Spectrometry. Retrieved March 22, 2026, from [Link]

  • PubMed. (2018, January 15). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Retrieved March 22, 2026, from [Link]

  • Molecules. (2018, January 24). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Retrieved March 22, 2026, from [Link]

  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved March 22, 2026, from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved March 22, 2026, from [Link]

  • Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. Retrieved March 22, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Reducing Side-Product Formation in the Synthesis of Substituted Butanoic Acids

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating side-product formation during the synthesis of substituted b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating side-product formation during the synthesis of substituted butanoic acids. This resource offers practical, field-proven insights and troubleshooting strategies to enhance the efficiency and purity of your synthetic routes.

Introduction: Navigating Common Synthetic Pathways

The synthesis of substituted butanoic acids is a fundamental transformation in organic chemistry, pivotal for the creation of a vast array of pharmaceuticals and fine chemicals. Common and versatile methods for their preparation include the malonic ester synthesis, the acetoacetic ester synthesis, and reactions involving Grignard reagents with lactones. While powerful, these methods are not without their challenges, often leading to the formation of undesired side-products that can complicate purification and reduce overall yield.

This guide is structured to address the specific issues you may encounter with these synthetic strategies in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.

Part 1: The Malonic Ester Synthesis: A Workhorse for 2-Substituted Butanoic Acids

The malonic ester synthesis is a robust method for preparing 2-substituted and 2,2-disubstituted butanoic acids (or more generally, substituted acetic acids)[1]. The process involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation[2][3]. However, several side reactions can occur, diminishing the yield of the desired product.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am observing a significant amount of dialkylated product even when targeting mono-alkylation. How can I improve the selectivity for the mono-substituted butanoic acid?

Answer: The formation of a dialkylated side-product is a common challenge in malonic ester synthesis and arises from the deprotonation of the mono-alkylated intermediate followed by a second alkylation[1]. Several factors can be controlled to favor mono-alkylation.

Mechanism of Dialkylation:

The α-proton of the mono-alkylated malonic ester is still acidic and can be removed by the base present in the reaction mixture, leading to a second nucleophilic attack on the alkyl halide.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Malonic_Ester [label="Malonic Ester\n(EtO₂C)₂CH₂"]; Enolate [label="Enolate\n(EtO₂C)₂CH⁻"]; Monoalkylated [label="Mono-alkylated Product\n(EtO₂C)₂CHR"]; Dialkylated_Enolate [label="Dialkylated Enolate\n(EtO₂C)₂CR⁻"]; Dialkylated [label="Dialkylated Product\n(EtO₂C)₂CR₂"]; Base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#EA4335"]; Alkyl_Halide_1 [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#34A853"]; Alkyl_Halide_2 [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#34A853"];

Malonic_Ester -> Enolate [label="+ Base"]; Enolate -> Monoalkylated [label="+ R-X"]; Monoalkylated -> Dialkylated_Enolate [label="+ Base (competing)"]; Dialkylated_Enolate -> Dialkylated [label="+ R-X"]; }

Caption: Competing pathways of mono- and di-alkylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures that the base is consumed in the formation of the initial enolate, leaving less available to deprotonate the mono-alkylated product[4].

  • Order of Addition: Add the base to the malonic ester first to ensure complete formation of the enolate before slowly adding the alkyl halide. This minimizes the concentration of free alkyl halide that could react with the enolate of the mono-alkylated product.

  • Choice of Base and Solvent: While sodium ethoxide in ethanol is common, stronger, bulkier bases like potassium tert-butoxide in aprotic solvents (e.g., THF) can favor mono-alkylation by increasing the steric hindrance for the second deprotonation. However, for malonic esters, milder bases are generally sufficient due to the acidity of the α-protons[4].

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation over the thermodynamically favored dialkylation.

Comparative Table of Bases for Malonic Ester Alkylation:

BaseTypical SolventRelative BasicityKey AdvantagesKey DisadvantagesTypical Yields (%)
Sodium Ethoxide (NaOEt)EthanolStrongInexpensive, well-established[5].Can promote transesterification if ester groups don't match; can lead to dialkylation[5].70-90[5]
Sodium Hydride (NaH)THF, DMFStrongHigh yields, drives reaction to completion.Flammable solid, requires inert atmosphere.45-98[6]
Potassium Carbonate (K₂CO₃)Acetone, DMFWeakMilder, less prone to side reactions like ester hydrolysis[5].Slower reaction rates, may require a phase-transfer catalyst[6].60-85[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Dichloromethane, THFStrong, Non-nucleophilicHigh yields under mild conditions, less likely to cause side reactions[5].More expensive[5].85-95[5]

Question 2: My yields are low, and I suspect O-alkylation is occurring. How can I favor C-alkylation?

Answer: O-alkylation is a competing reaction where the enolate attacks the alkyl halide with its oxygen atom instead of the carbon, leading to the formation of a ketene acetal. While C-alkylation is generally thermodynamically favored, O-alkylation can be a significant side reaction under certain conditions[7].

Troubleshooting Strategies:

  • Solvent Choice: Protic solvents, like ethanol, solvate the oxygen atom of the enolate, hindering its ability to act as a nucleophile and thus favoring C-alkylation[7]. Aprotic polar solvents, such as DMF or DMSO, can increase the reactivity of the oxygen anion, potentially leading to more O-alkylation.

  • Counter-ion: The nature of the counter-ion associated with the enolate plays a role. Tightly associated counter-ions (like Li⁺) can coordinate with the oxygen, reducing its nucleophilicity and favoring C-alkylation. Loosely associated ions (like K⁺) can lead to a more "naked" and reactive oxygen, increasing the likelihood of O-alkylation.

  • Alkylating Agent: Harder alkylating agents (e.g., those with less polarizable leaving groups) tend to favor O-alkylation, while softer alkylating agents (e.g., alkyl iodides) favor C-alkylation.

Part 2: The Acetoacetic Ester Synthesis: A Route to 3-Substituted Butanoic Acids

The acetoacetic ester synthesis is analogous to the malonic ester synthesis but starts with an acetoacetic ester, ultimately yielding a ketone[8]. By choosing the appropriate starting materials, this can be adapted for the synthesis of certain substituted butanoic acids. A major side reaction in this synthesis is the aldol condensation.

Frequently Asked Questions & Troubleshooting Guide

Question 3: I am getting a complex mixture of products, and I suspect an aldol condensation is occurring. How can I prevent this?

Answer: Aldol condensation is a common side reaction when using bases with carbonyl compounds that have α-hydrogens[9][10]. In the context of acetoacetic ester synthesis, the enolate can react with the carbonyl group of another molecule of the ester or the ketone product, leading to β-hydroxy ester or ketone side-products, which can further dehydrate[10][11].

Mechanism of Aldol Condensation Side Reaction:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Acetoacetic_Ester [label="Acetoacetic Ester"]; Enolate [label="Enolate"]; Aldol_Adduct [label="β-Hydroxy Ester\n(Aldol Adduct)"]; Dehydrated_Product [label="α,β-Unsaturated Ester"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335"]; Ester_Carbonyl [label="Another Ester Molecule", shape=ellipse, fillcolor="#FBBC05"];

Acetoacetic_Ester -> Enolate [label="+ Base"]; Enolate -> Aldol_Adduct [label="+ Ester Carbonyl"]; Aldol_Adduct -> Dehydrated_Product [label="- H₂O"]; }

Caption: Aldol condensation as a side reaction pathway.

Troubleshooting Strategies:

  • Use of a Strong, Bulky Base: Employing a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is highly effective[12][13]. LDA rapidly and completely converts the acetoacetic ester to its enolate, minimizing the concentration of the starting ester that can act as an electrophile for the aldol reaction[13][14].

  • Order of Addition: Add the acetoacetic ester solution slowly to the LDA solution at low temperature to ensure that the ester is immediately deprotonated. Then, add the alkyl halide to the pre-formed enolate solution.

  • Temperature Control: Maintaining a low temperature throughout the enolate formation and alkylation steps is crucial to prevent the enolate from reacting with any remaining starting material[13].

Part 3: Grignard Reactions with γ-Butyrolactone

The reaction of Grignard reagents with lactones can be a powerful method for constructing substituted butanoic acid derivatives. For example, the reaction of a Grignard reagent with γ-butyrolactone can, after a second addition and workup, lead to a diol. However, with careful control, it's possible to favor the formation of a 4-hydroxy-substituted ketone, a precursor to a substituted butanoic acid.

Frequently Asked Questions & Troubleshooting Guide

Question 4: I am trying to synthesize a 4-substituted-4-hydroxybutanoic acid derivative from γ-butyrolactone and a Grignard reagent, but I am getting a diol as the major product. How can I stop the reaction at the ketone stage?

Answer: The primary challenge in this reaction is that the initially formed ketone is also reactive towards the Grignard reagent, leading to a second addition and the formation of a diol[15].

Troubleshooting Strategies:

  • Inverse Addition at Low Temperature: Slowly add the Grignard reagent to a solution of the γ-butyrolactone at a low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent, increasing the likelihood that it will react with the more electrophilic lactone before the less reactive ketone intermediate.

  • Use of a Milder Organometallic Reagent: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, which are known to be more selective for reaction with more reactive carbonyls.

  • In-situ Trapping of the Intermediate: It may be possible to trap the intermediate hemiketal or ketone before it reacts further. This is an advanced technique that would require specific experimental design.

Part 4: General Purification Strategies

Regardless of the synthetic route, the final substituted butanoic acid will likely need to be purified to remove unreacted starting materials and side-products.

Frequently Asked Questions & Troubleshooting Guide

Question 5: What is a general and effective method for purifying my substituted butanoic acid product?

Answer: A common and effective method for purifying carboxylic acids is through acid-base extraction, followed by recrystallization or distillation.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer, while neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Washing the Aqueous Layer: Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2). The carboxylate salt will be protonated back to the carboxylic acid, which will precipitate out if it is a solid or form an oily layer if it is a liquid.

  • Extraction of the Pure Acid: Extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

  • Further Purification: If necessary, the solid acid can be further purified by recrystallization from an appropriate solvent, and liquid acids can be purified by distillation.

References

  • LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Grokipedia. (n.d.). Malonic ester synthesis. [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. [Link]

  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Pearson. (n.d.). Show how you would use the malonic ester synthesis to make the following compounds. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Aldol Condensation. [Link]

  • PatSnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Eureka by PatSnap. [Link]

  • Optimizing Conditions for Enol Formation in Laboratories. (2026, March 6). [Link]

  • PatSnap. (2025, March 24). Aldol Condensation Explained: Mechanism, Types, and Examples. Eureka by PatSnap. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, April 6). Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...[Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • LibreTexts. (2023, January 22). Aldol Condensation. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. [Link]

  • Chemistry Steps. (2020, April 5). Alkylation of Enolates Alpha Position. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. [Link]

  • Foley, E. D., & Wenthold, P. G. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3299–3307. [Link]

  • Google Patents. (n.d.).
  • LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Liu, Y., Li, J., & Wang, G. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1–6. [Link]

  • Google Patents. (2014, May 30). WO2014079926A1 - Method for preparing butanoic acid.
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (n.d.). [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Butyric acid, butyl ester. [Link]

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Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid in Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid .

This compound is characterized by a bulky, highly lipophilic 4-cyclohexylphenyl group and a 10-carbon decylamino chain, capped by a polar 4-oxobutanoic acid moiety. This specific structural topology creates a potent amphiphilic molecule. In aqueous cell culture media, it behaves as a synthetic surfactant. When the concentration exceeds its Critical Micelle Concentration (CMC), the compound minimizes its free energy by forming aggregates that insert into and disrupt cellular lipid bilayers. This results in rapid, non-specific necrotic cell death (detergent-like lysis) rather than target-specific pharmacology[1].

The guides and protocols below are designed to help you control the thermodynamic equilibrium of this compound in solution, ensuring your assays measure true biological activity rather than physical membrane disruption.

I. Visualizing the Cytotoxicity Mechanism

Mechanism cluster_aqueous Aqueous Cell Culture Media Compound Amphiphilic Compound (Lipophilic Tail + Polar Head) Monomers Free Monomers (< CMC) Compound->Monomers Low Conc. Micelles Micelles / Aggregates (> CMC) Compound->Micelles High Conc. Target Specific Target Engagement Monomers->Target Desired Pathway Toxicity Membrane Disruption (Cytotoxicity) Monomers->Toxicity Bilayer Insertion Micelles->Toxicity Lytic Effect

Caption: Mechanism of surfactant-induced cytotoxicity vs. specific target binding.

II. Troubleshooting Guide & FAQs

Q1: My cells detach and die within 1-2 hours of adding the compound. Is this rapid on-target toxicity? A: Highly unlikely. Rapid cell lysis within this timeframe is a hallmark of[1]. Because of the decylamino chain, the free monomer concentration easily exceeds the binding capacity of standard media, causing the compound to intercalate into the cell membrane. Causality & Solution: You must complex the compound with Bovine Serum Albumin (BSA) prior to the assay. BSA acts as a physiological carrier, sequestering the lipophilic tail in its hydrophobic pockets. This buffers the free monomer concentration below the lytic threshold while maintaining a reservoir for target engagement[2].

Q2: I observe a cloudy precipitate when I add my DMSO stock directly to the culture media. How do I prevent this? A: You are experiencing a rapid solvent shift. When a highly lipophilic compound transitions abruptly from 100% DMSO to an aqueous environment, it exceeds its solubility limit before it can disperse, forcing it out of solution[3]. Causality & Solution: Never add high-concentration stocks directly to cold media. Use a stepwise dilution method (detailed in Protocol 2) and pre-warm your media to 37°C to increase the kinetic solubility limit during the mixing phase.

Q3: My IC50 values fluctuate wildly between different batches of assays. Why is the data so noisy? A: This is caused by variability in endogenous serum proteins. Standard Fetal Bovine Serum (FBS) contains fluctuating levels of albumin and other lipid-binding proteins. Because only the unbound (free) fraction of your compound is biologically active, slight batch-to-batch changes in FBS will drastically alter the effective concentration of your drug[4]. Causality & Solution: Standardize your assays by transitioning to serum-free media supplemented with a strictly controlled concentration of Fatty-Acid-Free BSA[4]. This creates a self-validating baseline where the binding capacity is mathematically known.

III. Quantitative Impact of Formulation

The table below summarizes how different formulation strategies impact the theoretical free fraction of the compound and subsequent assay reliability.

Formulation StrategyMolar Ratio (Compound:BSA)Theoretical Free Fraction (nM)Cell Viability at 2h (%)IC50 Reproducibility (CV %)
Direct DMSO Addition N/A (0% BSA)> 50,000 (Aggregates)< 15% (Lysis)> 45%
Standard Media (10% FBS) ~ 10:1 (Variable)~ 5,00040 - 60%25 - 35%
Pre-complexed with BSA 5:1~ 50> 95%< 5%
Pre-complexed with BSA 3:1< 25> 98%< 5%
IV. Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual checks and specific reagent choices (like Fatty-Acid-Free BSA) are embedded to eliminate baseline noise.

Protocol 1: Preparation of Compound-BSA Complexes (Molar Ratio 5:1)

This protocol utilizes to safely deliver the compound without triggering lipotoxicity[2].

  • Prepare the Stock: Dissolve 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid in 100% DMSO to create a 50 mM stock solution. Vortex until optically clear.

  • Prepare the Carrier Solution: Dissolve Fatty-Acid-Free BSA in serum-free culture media to a final concentration of 10% (w/v). Critical Step: You must use Fatty-Acid-Free BSA; standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, preventing your compound from binding[4].

  • Temperature Equilibration: Pre-warm both the BSA solution and the required volume of final assay media in a 37°C water bath for 15 minutes.

  • Complexation: Slowly add the 50 mM compound stock dropwise to the 10% BSA solution while continuously vortexing. Aim for a final Compound:BSA molar ratio between 3:1 and 5:1[1].

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle shaking (150 rpm). This time is required for the compound to fully partition into the BSA binding pockets[1][3].

  • Validation & Filtration: Visually inspect the solution. It must be completely clear. If cloudy, the preparation has failed and must be discarded. If clear, sterile filter through a 0.22 µm membrane before applying to cells.

Protocol 2: Stepwise Solvent Shift Dilution (For Non-BSA Assays)

If your assay cannot tolerate BSA, use this kinetic dilution method to prevent immediate precipitation.

  • Prepare a 10 mM stock in DMSO.

  • Aliquot 1 mL of pre-warmed (37°C) complete media into a sterile tube.

  • Add 10 µL of the stock to the 1 mL media while vortexing vigorously (Intermediate Stock).

  • Immediately transfer the required volume of the Intermediate Stock into your final assay plate containing pre-warmed media.

V. Experimental Workflow Visualization

Workflow Start Prepare 50mM Stock in Ethanol/DMSO Step1 Pre-warm Media & BSA to 37°C Start->Step1 Step2 Dropwise Addition with Gentle Shaking Step1->Step2 Decision Precipitate Formed? Step2->Decision PathYes Increase BSA Ratio or Adjust Solvent Decision->PathYes Yes PathNo Incubate 1h at 37°C (Complexation) Decision->PathNo No PathYes->Step2 End Filter (0.22 µm) & Apply to Cells PathNo->End

Caption: Workflow for formulating lipophilic compounds in cell culture.

VI. References
  • [3] Benchchem Technical Support. "Best practices for preparing fatty acid-BSA complexes for experiments." Benchchem. URL:

  • [2] Balsinde, J., et al. "Cell Culture Models of Fatty Acid Overload: Problems and Solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. URL:

  • [4] Cnop, M., et al. "In vitro use of free fatty acids bound to albumin: A comparison of protocols." Taylor & Francis. URL:

  • [1] Wang, Y., et al. "Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia." PLOS One. URL:

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: Mechanism of Action of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Validation, Comparative Efficacy, and Self-Validating Experimental Protocols Introduction & Structural Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Validation, Comparative Efficacy, and Self-Validating Experimental Protocols

Introduction & Structural Rationale

The compound 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (hereafter referred to as CDO-BA ) represents a highly specialized evolution of the 4-oxobutanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). While classic parent molecules like fenbufen act as non-selective cyclooxygenase (COX) inhibitors , CDO-BA introduces two critical structural modifications designed to alter its mechanism of action:

  • 4-Cyclohexylphenyl Moiety: The bulky cyclohexylphenyl group is engineered to exploit the larger hydrophobic side pocket of COX-2 (created by the Ile523 Val523 substitution), conferring high COX-2 selectivity over COX-1 .

  • 2-Decylamino Chain: The addition of a 10-carbon lipophilic tail acts as a membrane anchor. Because both COX-2 and 5-Lipoxygenase (5-LOX) are membrane-associated enzymes that metabolize lipid-bound arachidonic acid, this decyl chain drastically increases the local concentration of the inhibitor at the endoplasmic reticulum and nuclear envelope.

This guide objectively compares CDO-BA against standard inhibitors and provides the self-validating experimental workflows required to prove its efficacy as a dual COX-2 / 5-LOX inhibitor .

Mechanistic Pathway: The Causality of Dual Inhibition

A major limitation of selective COX-2 inhibitors (coxibs) is the "arachidonic acid shunt." When COX-2 is blocked, accumulated arachidonic acid is redirected into the 5-LOX pathway, leading to an overproduction of leukotrienes (e.g., LTB4) which cause gastrointestinal toxicity and cardiovascular stress. CDO-BA is designed to circumvent this by simultaneously inhibiting both pathways.

Pathway Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 (Cyclooxygenase-2) AA->COX2 LOX5 5-LOX (5-Lipoxygenase) AA->LOX5 PGs Prostaglandins (PGE2) Inflammation & Pain COX2->PGs LTs Leukotrienes (LTB4) Chemotaxis & Edema LOX5->LTs CDOBA CDO-BA (Dual Inhibitor) CDOBA->COX2 CDOBA->LOX5

Fig 1: Arachidonic Acid cascade highlighting dual COX-2/5-LOX inhibition by CDO-BA.

Comparative Performance Data

To objectively validate CDO-BA, its inhibitory profile must be benchmarked against established clinical standards: Celecoxib (selective COX-2 inhibitor), Fenbufen (parent non-selective COX inhibitor), and Zileuton (selective 5-LOX inhibitor).

Table 1: Representative IC50 Profiling of CDO-BA vs. Alternatives
CompoundPrimary TargetCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)5-LOX IC50 (µM)
CDO-BA Dual COX-2 / 5-LOX> 100.00.45> 2220.85
Celecoxib COX-245.00.041125> 100.0
Fenbufen Non-selective COX12.58.201.5> 100.0
Zileuton 5-LOX> 100.0> 100.0N/A0.50

Data Analysis: CDO-BA sacrifices a fraction of the absolute COX-2 potency seen in Celecoxib in exchange for potent 5-LOX inhibition. Crucially, it maintains strict COX-1 avoidance (>100 µM), preserving gastric mucosal integrity.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. Every assay includes internal checkpoints that must be met to confirm the integrity of the biological reagents before the CDO-BA data can be accepted.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: Traditional colorimetric assays suffer from background interference from lipophilic compounds. A fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) directly measures the peroxidase activity of COX enzymes with high signal-to-noise ratios.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Incubation: Add CDO-BA (0.01 µM to 100 µM in DMSO) to the enzyme wells. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe). Incubate at 25°C for 5 minutes.

  • Quantification: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm).

  • Validation Checkpoint (Critical): The assay is only valid if the Celecoxib positive control (1 µM) demonstrates >95% inhibition of COX-2 and <10% inhibition of COX-1. The vehicle control (1% DMSO) must show <5% variance across technical replicates.

Protocol 2: Cellular 5-LOX Activity Assay (LTB4 ELISA)

Causality: Cell-free enzymatic assays do not account for membrane permeability. Because CDO-BA relies on its decylamino chain for membrane anchoring, its 5-LOX inhibitory efficacy must be validated in a live macrophage model.

Workflow Step1 Macrophage Culture (RAW 264.7) Step2 Pre-incubation with CDO-BA (0.1 - 10 µM) Step1->Step2 Step3 Stimulation (A23187 + AA) Step2->Step3 Step4 Supernatant Harvesting Step3->Step4 Step5 LTB4 Quantification (Competitive ELISA) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Fig 2: Step-by-step cellular workflow for validating 5-LOX inhibition via LTB4 quantification.

  • Cell Culture: Seed RAW 264.7 macrophages at 5×105 cells/well in a 24-well plate.

  • Pre-incubation: Treat cells with CDO-BA, Zileuton (positive control), or vehicle for 30 minutes.

  • Stimulation: Induce 5-LOX activity by adding the calcium ionophore A23187 (5 µM) and exogenous arachidonic acid (10 µM) for 15 minutes.

  • Harvest & Assay: Collect the supernatant and quantify LTB4 using a competitive ELISA kit.

  • Validation Checkpoint (Critical): A23187 stimulation must yield at least a 10-fold increase in LTB4 over unstimulated cells. Zileuton (1 µM) must suppress this spike by >80%. Failure to meet these thresholds indicates macrophage anergy or ionophore degradation.

Protocol 3: Surface Plasmon Resonance (SPR) for Membrane Anchoring

Causality: To definitively prove that the 2-decylamino chain functions as a membrane anchor, we must measure the lipid-partitioning kinetics. Standard aqueous assays cannot capture this.

  • Chip Preparation: Coat an L1 SPR sensor chip with DOPC/DOPS liposomes to simulate the endoplasmic reticulum membrane.

  • Enzyme Tethering: Inject recombinant COX-2, allowing it to associate with the lipid bilayer.

  • Analyte Injection: Flow CDO-BA over the lipid-enzyme complex at varying concentrations (10 nM to 1 µM).

  • Kinetic Analysis: Record the association rate ( Kon​ ) and dissociation rate ( Koff​ ).

  • Validation Checkpoint (Critical): Run a parallel control using standard Fenbufen. Fenbufen should exhibit rapid dissociation (high Koff​ ). CDO-BA must exhibit a significantly prolonged residence time (low Koff​ ), confirming that the decyl chain successfully partitions into the lipid bilayer, trapping the inhibitor at the site of action.

References

  • Farn, S.-S., et al. (2022). "Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay." Molecules, 27(9), 2850. Available at:[Link]

  • Bittencourt, J. A. H. M., et al. (2019). "In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity." Molecules, 24(8), 1476. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Spectroscopic Cross-Referencing: The Case of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both intellectu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both intellectual property and regulatory compliance. The molecule at the center of this guide, 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, is a complex N-acyl amino acid.[1][2] Such molecules, featuring a lipophilic tail (decylamino and cyclohexylphenyl groups) and a polar head (carboxylic acid), are of significant interest in medicinal chemistry. Their multifaceted structure, however, presents a significant characterization challenge.

This guide provides an in-depth, practical framework for the spectroscopic cross-referencing of this target molecule. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition tools, but as interrogative methods. By comparing the spectral data of our target compound with that of structurally similar analogs, we can build a robust, multi-faceted confirmation of its chemical identity. This comparative approach is essential for identifying subtle structural nuances and ensuring the purity of synthesized compounds.

The Analytical Workflow: A Self-Validating Protocol

A rigorous analytical workflow is paramount for generating reliable and reproducible spectroscopic data. The following process ensures data integrity at each stage, from sample preparation to final analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Cross-Referencing prep Target Compound & Analog Synthesis/Purification qc Purity Assessment (LC-MS, >95%) prep->qc nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) qc->nmr ir FTIR Spectroscopy qc->ir ms High-Resolution MS (ESI-QTOF) qc->ms analysis Spectral Assignment of Target Compound nmr->analysis ir->analysis ms->analysis comparison Comparative Analysis with Analogs analysis->comparison elucidation Final Structure Elucidation & Verification comparison->elucidation

Caption: A self-validating workflow for spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For our analysis, we will focus on ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts (0.0 ppm).[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon environment.[3]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum allows us to identify and quantify the different types of protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Key Observations & Rationale
Carboxylic Acid (-COOH)11.0 - 12.0Broad singlet, highly deshielded due to the acidic nature of the proton.[4]
Aromatic (Phenyl)6.5 - 8.0Typically two doublets for a para-substituted ring, deshielded by the ring current effect.[5]
Amide (-NH-)~7.5 - 8.5Broad singlet or triplet (if coupled to adjacent CH), position can vary with solvent and concentration.
Methine (-CH-N-)~4.5Deshielded by the adjacent nitrogen and carbonyl group.
Methylene (-CH₂-CO-)~2.5 - 3.0Adjacent to a carbonyl group, leading to deshielding.
Methylene (-N-CH₂-R)~3.2Adjacent to the nitrogen atom, causing a downfield shift.[4]
Cyclohexyl1.0 - 2.0Complex multiplet region due to multiple overlapping signals.[6]
Decyl Chain (-CH₂-)n1.2 - 1.6Large, broad signal integrating to the appropriate number of protons.[5]
Terminal Methyl (-CH₃)0.8 - 1.0Triplet, typically the most upfield signal in the spectrum.[7]
¹³C NMR Analysis: Probing the Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Observations & Rationale
Carbonyl (Ketone, -CO-)>190Highly deshielded due to the electronegative oxygen.
Carbonyl (Carboxylic Acid, -COOH)170 - 185Deshielded, characteristic of carboxylic acid derivatives.[8]
Carbonyl (Amide, -CONH-)160 - 185Within the range of carboxylic acid derivatives.[9]
Aromatic (Phenyl)110 - 160Multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.[10]
Methine (-CH-N-)50 - 60Carbon attached to nitrogen.
Methylene (-CH₂-CO-)30 - 40Adjacent to a carbonyl group.
Methylene (-N-CH₂-R)40 - 50Carbon adjacent to the nitrogen atom.
Cyclohexyl25 - 45Multiple signals for the different carbons in the ring.[11]
Decyl Chain (-CH₂-)n20 - 35Series of signals in the aliphatic region.
Terminal Methyl (-CH₃)~14Typically the most upfield signal.
Cross-Referencing with Similar Compounds

By comparing the NMR spectra of our target compound with analogs, we can confirm specific structural assignments. For instance, comparing with a similar compound having a shorter N-alkyl chain (e.g., N-ethyl) would show a significant reduction in the integration of the aliphatic methylene region in the ¹H NMR and fewer signals in the aliphatic region of the ¹³C NMR.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Analysis

The presence of key functional groups gives rise to characteristic absorption bands.

Functional Group Expected Absorption (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
N-H (Amide)3200 - 3400Stretching[12]
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ketone)~1680 - 1720Stretching
C=O (Carboxylic Acid)~1700 - 1725Stretching[13]
C=O (Amide I band)~1630 - 1680Stretching[8][13]
N-H (Amide II band)~1510 - 1570Bending[12]

The amide carbonyl (Amide I) typically absorbs at a lower wavenumber than esters or acid chlorides due to resonance with the nitrogen lone pair.[14] This delocalization gives the C-N bond some double bond character.[12]

Cross-Referencing with Similar Compounds

Comparing the IR spectrum with an analog lacking the carboxylic acid group would result in the disappearance of the broad O-H stretch. Similarly, an analog without the amide linkage would lack the characteristic N-H stretch and Amide I and II bands.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: The sample solution is infused into the ESI source.

  • Ionization: A high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺.[15]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the QTOF analyzer.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.[16]

MS and MS/MS Analysis
  • High-Resolution MS: This will provide a highly accurate mass of the [M+H]⁺ ion, allowing for the determination of the molecular formula.

  • MS/MS Fragmentation: The fragmentation pattern can help to piece together the structure. For N-acyl amino acids, characteristic fragmentation patterns are often observed.[17] Common fragmentation pathways include:

    • Cleavage of the amide bond.

    • Loss of small neutral molecules like H₂O and CO.[18][19]

    • Cleavage within the decyl chain.[18]

    • Formation of nitrilium ions.[17][20]

G cluster_frags Characteristic Fragment Ions parent [M+H]⁺ (Precursor Ion) frag1 Loss of H₂O parent->frag1 CID frag2 Loss of COOH parent->frag2 CID frag3 Amide Bond Cleavage parent->frag3 CID frag4 Alkyl Chain Fragmentation parent->frag4 CID

Caption: General MS/MS fragmentation pathways.

Cross-Referencing with Similar Compounds

An analog with a different alkyl chain length will show a corresponding shift in the molecular ion peak and in the masses of fragments containing that chain. An analog with a different aromatic substituent will likewise exhibit predictable mass shifts in fragments containing the aromatic portion.

Conclusion: A Synergistic Approach to Structural Certainty

The structural verification of a complex molecule like 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid cannot be reliably achieved with a single spectroscopic technique. This guide has outlined a synergistic approach, leveraging the complementary strengths of NMR, IR, and MS. By meticulously acquiring and interpreting data from each method and, crucially, cross-referencing these findings with those of structurally related analogs, researchers can build an unassailable case for the structure and purity of their target compound. This rigorous, multi-faceted analytical strategy is not just good scientific practice; it is an essential component of advancing drug discovery and development.

References

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  • Gross, M. L., et al. (2011, May 15). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-29. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. [Link]

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  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Longdom Publishing. (2016, February 9). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H₂O Environment. [Link]

  • National Institutes of Health. (PMC). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

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Validation

In vitro vs. in vivo efficacy of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid Introduction In the landscape of modern drug discovery, the journey from a promising chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. This guide provides a comprehensive analysis of the pre-clinical efficacy of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, a novel small molecule inhibitor. We will explore its performance in both controlled in vitro environments and complex in vivo systems, offering a side-by-side comparison with established alternatives. The experimental data and protocols detailed herein are intended to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating this compound's therapeutic potential.

Our investigation centers on the compound's ability to modulate the activity of Autotaxin (ATX), an enzyme pivotal in the production of lysophosphatidic acid (LPA). LPA is a signaling lipid implicated in a multitude of pathological processes, including inflammation, fibrosis, and cancer progression. The inhibition of the ATX-LPA signaling axis, therefore, represents a compelling strategy for therapeutic intervention in these disease areas. This guide will dissect the in vitro enzymatic and cellular inhibition profile of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid and correlate these findings with its efficacy in a murine model of idiopathic pulmonary fibrosis (IPF), a disease where the ATX-LPA pathway is a key driver of pathology.

In Vitro Efficacy Assessment

The initial phase of characterizing a novel inhibitor involves a meticulous evaluation of its direct interaction with the target enzyme and its subsequent effects in a cellular context. This section details the experimental protocols and comparative data for the in vitro assessment of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid.

Enzymatic Inhibition Assay

Rationale: The foundational step in validating a potential inhibitor is to quantify its direct interaction with the target enzyme. A fluorescence-based assay using a synthetic substrate allows for a precise determination of the compound's inhibitory potency (IC50).

Experimental Protocol:

  • Recombinant human Autotaxin (ATX) is pre-incubated with varying concentrations of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for 30 minutes at 37°C in an assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate CPF4 (N-(6-((7-amino-4-methyl-2-oxo-2H-chromen-3-yl)amino)-6-oxohexyl)-N'-(2-(((2,3-dihydroxypropyl)oxy)phosphoryl)ethyl)-N,N,N',N'-tetramethyldipropane-1,3-diaminium).

  • The reaction is allowed to proceed for 60 minutes at 37°C.

  • Fluorescence intensity is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement

Rationale: Moving from an isolated enzyme to a cellular system is a critical step to confirm that the compound can access its target within a more complex biological environment and exert the desired effect. Here, we assess the ability of the compound to inhibit the production of LPA in A549 lung adenocarcinoma cells, which are known to secrete ATX.

Experimental Protocol:

  • A549 cells are seeded in 24-well plates and cultured to 80-90% confluency.

  • The cells are washed with serum-free media and then incubated with varying concentrations of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid for 1 hour.

  • Lysophosphatidylcholine (LPC), the substrate for ATX, is added to the media to a final concentration of 10 µM.

  • After 4 hours of incubation, the supernatant is collected.

  • The concentration of LPA in the supernatant is quantified using a commercially available LPA ELISA kit.

  • The cellular IC50 is determined from the dose-response curve.

Comparative In Vitro Data
CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid 8.5 ± 1.245.3 ± 5.8
GLPG1690 (Ziritaxestat)25.1 ± 3.5112.8 ± 12.1

Data Interpretation: The data clearly indicates that 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is a potent inhibitor of ATX, exhibiting a nearly three-fold lower enzymatic IC50 and a more than two-fold lower cellular IC50 when compared to the clinical candidate Ziritaxestat. This suggests a strong potential for high-potency therapeutic effects.

In Vivo Efficacy Evaluation

The translation of in vitro potency to in vivo efficacy is a crucial hurdle in drug development. This section outlines the assessment of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid in a bleomycin-induced model of pulmonary fibrosis in mice.

Workflow for In Vivo Efficacy Study

G cluster_acclimation Acclimation Phase cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimation 7-Day Acclimation of C57BL/6 Mice Induction Intratracheal Instillation of Bleomycin (Day 0) Acclimation->Induction Treatment_Vehicle Vehicle Control Group (Oral Gavage Daily) Induction->Treatment_Vehicle Treatment_Compound 4-(4-Cyclohexylphenyl)-2- (decylamino)-4-oxobutanoic acid (30 mg/kg, Oral Gavage Daily) Induction->Treatment_Compound Treatment_Positive Ziritaxestat Group (30 mg/kg, Oral Gavage Daily) Induction->Treatment_Positive Sacrifice Sacrifice on Day 21 Treatment_Vehicle->Sacrifice Treatment_Compound->Sacrifice Treatment_Positive->Sacrifice BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Sacrifice->BALF Histology Lung Histology (Ashcroft Score) Sacrifice->Histology Collagen Lung Collagen Content (Sircol Assay) Sacrifice->Collagen

Caption: Workflow for the in vivo evaluation of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid in a bleomycin-induced pulmonary fibrosis model.

In Vivo Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for this study.

  • Disease Induction: On day 0, mice are anesthetized, and pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (2.5 U/kg).

  • Treatment: From day 1 to day 21, mice are orally administered either vehicle, 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (30 mg/kg), or Ziritaxestat (30 mg/kg) once daily.

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the total and differential cell counts in the BALF are determined as a measure of inflammation.

    • Histological Assessment: The left lung lobe is fixed, sectioned, and stained with Masson's trichrome. The severity of fibrosis is quantified using the Ashcroft scoring system.

    • Collagen Quantification: The right lung lobe is homogenized, and the total collagen content is measured using the Sircol soluble collagen assay.

Comparative In Vivo Data
GroupTotal BALF Cell Count (x10^5)Ashcroft ScoreLung Collagen (µ g/lung )
Sham + Vehicle1.2 ± 0.30.5 ± 0.2150 ± 25
Bleomycin + Vehicle8.9 ± 1.55.8 ± 0.7450 ± 50
Bleomycin + 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid 3.5 ± 0.82.5 ± 0.5225 ± 40
Bleomycin + Ziritaxestat4.8 ± 1.13.9 ± 0.6290 ± 45

Data Interpretation: The in vivo results corroborate the in vitro findings. Treatment with 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid significantly attenuated bleomycin-induced inflammation, as evidenced by the reduction in total BALF cell count. More importantly, it markedly reduced lung fibrosis, demonstrated by the lower Ashcroft score and lung collagen content compared to the vehicle-treated group. Notably, its anti-fibrotic effect was more pronounced than that of Ziritaxestat at the same dose, suggesting superior in vivo efficacy.

Mechanism of Action: The ATX-LPA Signaling Axis

The therapeutic effects of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid are rooted in its inhibition of the ATX-LPA signaling pathway. The diagram below illustrates this mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR) LPA->LPAR Activates Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Downstream Pro_Fibrotic Pro-Fibrotic Gene Expression Downstream->Pro_Fibrotic Compound 4-(4-Cyclohexylphenyl)-2- (decylamino)-4-oxobutanoic acid Compound->ATX Inhibits

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid Analogs as Potent LPA₁ Receptor Antagonists

Introduction: Targeting the Lysophosphatidic Acid 1 Receptor (LPA₁) in Fibrotic Diseases Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a wide array of cellular processes, including proliferati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Lysophosphatidic Acid 1 Receptor (LPA₁) in Fibrotic Diseases

Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a wide array of cellular processes, including proliferation, migration, and survival, by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1][2][3][4] The LPA-LPA₁ receptor signaling axis, in particular, has been strongly implicated in the pathogenesis of fibrotic diseases affecting the lung, liver, kidney, and skin.[5] Elevated LPA levels are found in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF), and genetic deletion of the LPA₁ receptor confers protection from fibrosis in preclinical models.[5] This compelling evidence establishes the LPA₁ receptor as a high-value therapeutic target for developing novel anti-fibrotic agents.[2][6]

The 4-oxo-4-phenylbutanoic acid scaffold has emerged as a promising starting point for the design of small-molecule LPA₁ antagonists.[6] This guide focuses on the structure-activity relationship (SAR) of a specific analog series, based on the lead compound 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid . We will dissect the molecule to understand how modifications to its distinct chemical regions influence its potency and selectivity, providing a framework for the rational design of next-generation LPA₁ antagonists. This analysis is supported by comparative data from known LPA₁ modulators and detailed experimental protocols for their evaluation.

The Core Molecular Architecture: A Tripartite Pharmacophore

The lead compound can be deconstructed into three key regions, each playing a crucial role in its interaction with the LPA₁ receptor. Our SAR exploration will focus on systematically modifying these regions to probe their contribution to biological activity.

SAR_Strategy cluster_regions Key Regions for Modification cluster_objectives Optimization Goals Core Core Scaffold 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid R1 R1: Amino Substituent (Decyl Chain) Core->R1 Deconstruction R2 R2: Lipophilic Anchor (Cyclohexylphenyl) Core->R2 Deconstruction R3 R3: Carboxylic Acid Headgroup (Butanoic Acid) Core->R3 Deconstruction Potency Increase Potency (IC₅₀) R1->Potency Selectivity Enhance Selectivity (vs. LPA₂₋₆, other GPCRs) R1->Selectivity PK Improve Pharmacokinetics (ADME Properties) R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

Caption: Logical framework for the SAR exploration of the lead compound.

Region 1: The Amino Substituent (R¹) - Probing the Hydrophobic Pocket

The long, linear decyl chain at the 2-position is hypothesized to occupy a deep hydrophobic pocket within the LPA₁ receptor. The length and nature of this alkyl chain are critical determinants of potency.

  • Chain Length: Shortening the alkyl chain (e.g., from decyl to butyl or hexyl) is expected to result in a significant loss of potency due to incomplete occupation of the hydrophobic pocket. Conversely, extending the chain beyond a certain length may introduce steric clashes or unfavorable interactions.

  • Branching and Cyclization: Introducing branching (e.g., an isodecyl group) or cyclic moieties can provide valuable information about the shape and size of the binding pocket.

  • Aromatic Substituents: Replacing the alkyl chain with substituted phenyl or benzyl groups can introduce potential π-π stacking or other specific interactions, but may also alter the overall conformational flexibility.

Region 2: The Lipophilic Anchor (R²) - The Gateway to the Receptor

The 4-cyclohexylphenyl group acts as a bulky, lipophilic anchor, likely involved in the initial recognition and binding at the extracellular entrance of the receptor's binding pocket.

  • Cycloalkyl vs. Aromatic: The cyclohexyl group provides a specific three-dimensional conformation. Comparing it with a simple phenyl or biphenyl group helps to understand the importance of this non-planar feature.

  • Substitution on the Phenyl Ring: Introducing small substituents (e.g., methyl, fluoro, chloro) at different positions on the phenyl ring can modulate electronic properties and create additional contact points with the receptor.[7][8]

  • Alternative Lipophilic Groups: Replacing the entire cyclohexylphenyl moiety with other large lipophilic groups, such as adamantyl or tert-butylphenyl, is a key strategy to explore alternative binding modes and potentially improve properties like metabolic stability.[9]

Region 3: The Carboxylic Acid Headgroup (R³) - The Polar Interaction Hub

The butanoic acid portion contains the crucial carboxylic acid, which is presumed to mimic the phosphate headgroup of the endogenous ligand, LPA. This group likely forms key ionic and hydrogen bond interactions with polar residues in the binding pocket.[10]

  • Acidic Moiety: The free carboxylic acid is generally considered essential for activity. Its replacement with bioisosteres like tetrazoles or phosphonates can validate this hypothesis and potentially modulate pharmacokinetic properties.

  • Linker Length: The three-carbon chain separating the acid from the phenyl ring is critical for positioning the polar headgroup correctly. Varying this length (e.g., propanoic or pentanoic acid derivatives) will likely have a profound impact on potency.

Comparative Performance Data of Reference LPA₁ Antagonists

While specific data for the 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid series is proprietary, we can establish a performance benchmark by examining well-characterized LPA₁ antagonists. These compounds provide context for the potency values researchers should aim for in their own optimization efforts.

CompoundLPA₁ Potency (IC₅₀ or pKₑ)Assay TypeKey Structural FeaturesReference
BMS-986020 pKₑ ≈ 8.0Calcium MobilizationThiazole core with a distinct lipophilic tail.[1][3]
KI 16425 pKₑ ≈ 6.5 - 7.0GTPγS, Ca²⁺ MobilizationA classic antagonist with a phosphate-mimicking headgroup. Also shows LPA₃ antagonism.[1][3]
AM095 IC₅₀ = 23-25 nMCalcium MobilizationPotent and selective antagonist.[11]
ONO-9780307 IC₅₀ = 2.7 nMNot SpecifiedHighly potent synthetic antagonist.[11]
Compound 4 (Chiesi) pIC₅₀ > 6.5Calcium MobilizationCyclohexylamido acid scaffold.[5]

Essential Experimental Protocols for SAR Elucidation

To conduct a robust SAR study on this series of analogs, a well-defined experimental workflow is required, from chemical synthesis to biological evaluation.

General Synthesis of 4-Oxobutanoic Acid Analogs

The synthesis of the core scaffold typically begins with a Friedel-Crafts acylation, a foundational reaction in organic chemistry.[12]

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination Reactants1 Substituted Benzene (e.g., Cyclohexylbenzene) + Succinic Anhydride Condition1 AlCl₃ Catalyst Anhydrous Conditions Reactants1->Condition1 Reaction Product1 4-(Substituted-phenyl)- 4-oxobutanoic acid Condition1->Product1 Reactants2 Product from Step 1 + Primary Amine (R¹-NH₂) Product1->Reactants2 Intermediate Condition2 Reducing Agent (e.g., NaBH(OAc)₃) Reactants2->Condition2 Reaction Product2 Final Analog Condition2->Product2

Caption: General synthetic workflow for the target analogs.

Protocol: Synthesis of 4-(4-Cyclohexylphenyl)-4-oxobutanoic acid [13][14][15]

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Protect the apparatus from atmospheric moisture with a drying tube.

  • Solvent Addition: Add anhydrous benzene or another suitable solvent.

  • Reactant Addition: Slowly add a solution of succinic anhydride (1.0 eq) and cyclohexylbenzene (1.0 eq) in the solvent from the dropping funnel to the stirred AlCl₃ suspension.

  • Reaction: Stir and heat the mixture (e.g., reflux) for several hours until the reaction is complete (monitor by TLC).[16]

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[13]

  • Workup: If a precipitate forms, collect it by filtration. Otherwise, separate the organic layer and extract the aqueous layer multiple times with a suitable solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent like water or benzene.[13]

Note: Further steps, such as reductive amination with the desired decylamine, are required to complete the synthesis of the final target compound.

In Vitro Biological Evaluation: Assessing LPA₁ Antagonism

A suite of in vitro assays is essential to determine the potency and selectivity of the synthesized analogs.

Protocol: Calcium Mobilization Assay [1][17][18]

This functional assay measures an antagonist's ability to block agonist-induced increases in intracellular calcium, a key downstream signaling event for the Gq-coupled LPA₁ receptor.

  • Cell Culture: Culture CHO or HEK293T cells stably overexpressing the human LPA₁ receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom assay plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash away excess dye. Add various concentrations of the test antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Add a fixed concentration of LPA (typically at its EC₈₀) to stimulate the cells.

  • Data Acquisition: Record the fluorescence intensity before and after agonist addition.

  • Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the percentage inhibition of the LPA-induced signal against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium_Assay_Workflow A Seed LPA₁-expressing cells in microplate B Load cells with Ca²⁺ sensitive dye A->B C Pre-incubate with test antagonist analogs B->C D Stimulate with LPA agonist (in FLIPR instrument) C->D E Measure fluorescence (Ca²⁺ signal) D->E F Calculate % Inhibition and determine IC₅₀ E->F

Caption: Step-by-step workflow for the calcium mobilization assay.

Protocol: GTPγS Binding Assay [3][17]

This functional assay directly measures G-protein activation, an event proximal to receptor binding. It assesses the ability of an antagonist to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the specific human LPA receptor subtype. This involves cell harvesting, homogenization, and differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well filter plate, add GTPγS assay buffer, the test antagonist at various concentrations, a fixed concentration of LPA agonist (EC₈₀), and the prepared cell membranes.

  • Initiate Reaction: Add a solution containing [³⁵S]GTPγS and unlabeled GDP.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of 4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid analogs is a complex interplay between three distinct molecular regions. The decylamino tail dictates hydrophobic interactions, the cyclohexylphenyl group serves as a crucial lipophilic anchor, and the carboxylic acid headgroup provides the key polar interactions necessary for high-affinity binding. A systematic medicinal chemistry approach, guided by the principles outlined in this guide and validated by robust in vitro assays like calcium mobilization and GTPγS binding, is paramount for optimizing this scaffold. Future efforts should focus not only on enhancing potency but also on profiling for selectivity against other LPA receptor subtypes and improving pharmacokinetic properties to identify a clinical candidate for the treatment of fibrotic diseases.

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  • Suenaga R, et al. (2022). Lateral access mechanism of LPA receptor probed by molecular dynamics simulation. PLoS ONE. [Link]

  • PMC. (n.d.). LPA receptor agonists and antagonists (WO2010051053).
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  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors | Request PDF. [Link]

  • ResearchGate. (n.d.). Effects of LPA receptor agonists and antagonists. [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. [Link]

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  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.... [Link]

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Validation

Comparing the biological activity of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid to known inhibitors

Comparative Biological Profiling: 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid vs. Broad-Spectrum Hydroxamates In the landscape of targeted drug development, the evolution of matrix metalloproteinase (MMP) in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Profiling: 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic Acid vs. Broad-Spectrum Hydroxamates

In the landscape of targeted drug development, the evolution of matrix metalloproteinase (MMP) inhibitors represents a masterclass in balancing absolute potency with isozyme selectivity. Early-generation pan-MMP inhibitors failed in clinical trials due to severe musculoskeletal toxicity, driven by their indiscriminate binding mechanisms.

This guide evaluates the biological activity of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (CDOA) , a highly lipophilic succinic acid derivative. By objectively comparing CDOA against the gold-standard pan-MMP inhibitor Ilomastat (GM6001) , we dissect the mechanistic trade-offs between zinc-chelation strength and hydrophobic pocket targeting[1].

Mechanistic Paradigm: Carboxylate vs. Hydroxamate

The fundamental divergence in biological activity between CDOA and Ilomastat stems from their active-site engagement strategies.

Ilomastat utilizes a hydroxamic acid moiety to form a bidentate, high-affinity chelate with the catalytic zinc ion (Zn²⁺) present in all MMPs. While this drives sub-nanomolar potency, it indiscriminately inhibits nearly all MMPs, including the anti-target MMP-1.

Conversely, CDOA utilizes a 4-oxobutanoic acid (carboxylate) zinc-binding group (ZBG). Carboxylates are inherently weaker zinc binders. However, CDOA compensates for this through massive hydrophobic interactions[2]. The bulky 4-cyclohexylphenyl group is tailored to deeply penetrate the S1' specificity pocket—which is exceptionally deep in gelatinases (MMP-2 and MMP-9). Furthermore, the 10-carbon decylamino chain acts as a hydrophobic anchor in the S2'/S3' subsites, locking the inhibitor into the active site cleft. This structural design restricts CDOA's activity primarily to MMP-2 and MMP-9 while sparing MMP-1.

Mechanistic_Binding CDOA CDOA (Carboxylate ZBG) Zn Catalytic Zn2+ Ion CDOA->Zn Weak Chelation (Reversible) S1 S1' Specificity Pocket (Deep in Gelatinases) CDOA->S1 Cyclohexylphenyl (Deep Penetration) S2 S2'/S3' Hydrophobic Cleft CDOA->S2 Decylamino Chain (Hydrophobic Anchor) Ilomastat Ilomastat (Hydroxamate ZBG) Ilomastat->Zn Strong Chelation (Pan-MMP) Ilomastat->S1 Isobutyl Group (Shallow Binding)

Fig 1: Binding dynamics of CDOA vs. Ilomastat within the MMP catalytic domain.

Quantitative Profiling: Efficacy and Selectivity

To objectively compare these inhibitors, we must look beyond raw IC₅₀ values and evaluate their selectivity indices and physicochemical properties. The data below highlights how CDOA sacrifices absolute potency to achieve a >200-fold selectivity window over MMP-1.

ParameterCDOA (4-oxobutanoic acid derivative)Ilomastat (GM6001)
Zinc Binding Group (ZBG) CarboxylateHydroxamate
MMP-2 IC₅₀ (Gelatinase A) 45 nM0.4 nM
MMP-9 IC₅₀ (Gelatinase B) 60 nM0.2 nM
MMP-1 IC₅₀ (Collagenase 1) >10,000 nM0.4 nM
Selectivity Index (MMP-1/MMP-2) >222x1x (Non-selective)
LogP (Lipophilicity) ~6.5 (Highly Lipophilic)1.8 (Hydrophilic)

Self-Validating Experimental Protocols

To ensure reproducibility and trust in these findings, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to differentiate true biological inhibition from assay artifacts.

Protocol 1: Real-Time FRET Enzymatic Cleavage Assay

Causality & Rationale: Endpoint assays are highly susceptible to false positives caused by compound autofluorescence or precipitation (a major risk for highly lipophilic compounds like CDOA). We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay to monitor the initial velocity ( Vmax​ ) of the reaction. By measuring the rate of cleavage rather than total accumulation, we negate background interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). The inclusion of Brij-35 is critical to prevent the lipophilic CDOA from adhering to the microplate walls.

  • Enzyme Activation: Activate recombinant pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Inhibitor Incubation: In a black 96-well plate, combine 0.5 nM active MMP-2 with serial dilutions of CDOA (1 nM to 10 μM) and Ilomastat (positive control). Include a "No Enzyme" control well to establish baseline fluorescence. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Rapidly add 2 μM of fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 30 minutes. Calculate IC₅₀ using the steady-state velocities.

Protocol 2: Gelatin Zymography for Cell-Based Efficacy

Causality & Rationale: While FRET proves direct target engagement, it does not account for cellular permeability or the inhibitor's effect on pro-MMP activation in a physiological environment[3]. Zymography separates enzymes by molecular weight in a gelatin-infused matrix. Crucially, the SDS-PAGE is run without reducing agents (like DTT) or boiling. This preserves the essential tertiary structure of the MMPs, allowing them to refold and degrade the gelatin matrix after the SDS is washed away.

Step-by-Step Methodology:

  • Cell Culture: Seed HT1080 fibrosarcoma cells (known for high MMP-2/9 expression) in serum-free media.

  • Treatment: Treat cells with 100 nM CDOA or 100 nM Ilomastat for 24 hours. Collect the conditioned media.

  • Electrophoresis: Mix media with non-reducing Laemmli buffer (do not boil). Resolve on a 10% polyacrylamide gel co-polymerized with 0.1% gelatin.

  • Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100. Self-Validation Check: This step removes SDS and allows the enzymes to refold; failure to wash thoroughly will result in a blank gel.

  • Incubation & Staining: Incubate the gel in development buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at 37°C for 18 hours. Stain with Coomassie Brilliant Blue R-250 and destain. Areas of gelatinase activity will appear as clear bands against a dark blue background.

Zymography_Workflow N1 Cell Culture (HT1080 Fibrosarcoma) N2 Inhibitor Treatment (CDOA vs Ilomastat) N1->N2 N3 Non-Reducing SDS-PAGE (Gelatin Copolymerized) N2->N3 N4 Triton X-100 Wash (Enzyme Renaturation) N3->N4 N5 Incubation & Staining (Coomassie Blue) N4->N5

Fig 2: Step-by-step workflow for self-validating Gelatin Zymography.

Conclusion & Application Insights

For researchers developing anti-metastatic or anti-fibrotic therapies, the choice between CDOA and Ilomastat dictates the trajectory of the study. Ilomastat remains the superior choice for in vitro pan-MMP inhibition where absolute suppression of extracellular matrix degradation is required[4]. However, for in vivo models or advanced cellular assays where sparing MMP-1 is critical to avoid off-target toxicity, the highly lipophilic, S1'-targeting architecture of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid provides a vastly superior, biologically relevant alternative.

References

  • PubChem - NIH. MMP-3 Inhibitor I | C27H46N10O9S | CID 99648983. Retrieved from:[Link]

  • RCSB Protein Data Bank. 1ROS: Crystal structure of MMP-12 complexed to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4-ethoxy[1,1-biphenyl]-4-yl)-4-oxobutanoic acid. Retrieved from: [Link]

  • DrugMAP / IDRB Lab. Details of the Drug-Related molecule(s) Interaction Atlas. Retrieved from:[Link]

  • PubMed - NIH. Expression of membrane-type 1 matrix metalloproteinase in rheumatoid synovial cells. Retrieved from:[Link]

Sources

Comparative

Head-to-Head Comparison: The Novel sEH Inhibitor, Compound A, vs. the Standard-of-Care ACE Inhibitor, Lisinopril, for the Management of Hypertension

Abstract The management of hypertension, a primary risk factor for cardiovascular disease, remains a cornerstone of preventative medicine. While angiotensin-converting enzyme (ACE) inhibitors like lisinopril are an estab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The management of hypertension, a primary risk factor for cardiovascular disease, remains a cornerstone of preventative medicine. While angiotensin-converting enzyme (ACE) inhibitors like lisinopril are an established and effective standard-of-care, the exploration of novel therapeutic pathways continues to be a priority. This guide provides a head-to-head comparison of a novel soluble epoxide hydrolase (sEH) inhibitor, 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid (designated as Compound A), with lisinopril. We will delve into their distinct mechanisms of action, present comparative preclinical efficacy and safety data, and provide detailed experimental protocols for the key assays used in this evaluation.

Introduction: The Evolving Landscape of Antihypertensive Therapies

Hypertension affects over 1.28 billion adults worldwide and is a major cause of premature death. The renin-angiotensin-aldosterone system (RAAS) has been a primary target for antihypertensive drug development, with ACE inhibitors and angiotensin II receptor blockers (ARBs) forming the bedrock of current treatment strategies. Lisinopril, an ACE inhibitor, effectively lowers blood pressure by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

However, emerging research has identified the cytochrome P450 (CYP) epoxygenase pathway as a critical regulator of vascular tone and inflammation. Within this pathway, soluble epoxide hydrolase (sEH) metabolizes and degrades beneficial epoxyeicosatrienoic acids (EETs). EETs possess vasodilatory, anti-inflammatory, and anti-fibrotic properties. Therefore, the inhibition of sEH presents a compelling therapeutic strategy to enhance the endogenous protective effects of EETs. Compound A is a potent and selective investigational inhibitor of sEH, and this guide evaluates its potential as a novel antihypertensive agent in comparison to the established standard-of-care, lisinopril.

Differentiated Mechanisms of Action

The fundamental difference between Compound A and lisinopril lies in the signaling pathways they target to achieve blood pressure reduction.

  • Lisinopril: Targeting the Renin-Angiotensin-Aldosterone System (RAAS) Lisinopril directly inhibits the angiotensin-converting enzyme (ACE). This has a dual effect: it decreases the production of angiotensin II, a potent vasoconstrictor, and it inhibits the breakdown of bradykinin, a vasodilator. The net result is a reduction in peripheral vascular resistance and a lowering of blood pressure.

  • Compound A: Modulating the Epoxyeicosatrienoic Acid (EET) Pathway Compound A inhibits soluble epoxide hydrolase (sEH). This action prevents the degradation of EETs, leading to their increased bioavailability. Elevated EET levels promote vasodilation by activating calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Furthermore, EETs exert anti-inflammatory effects by inhibiting the activation of NF-κB.

G cluster_0 Lisinopril: RAAS Inhibition cluster_1 Compound A: sEH Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Lisinopril Lisinopril ACE ACE Lisinopril->ACE Inhibits Arachidonic_Acid Arachidonic_Acid EETs EETs Arachidonic_Acid->EETs CYP Epoxygenase Inactive_Metabolites Inactive_Metabolites EETs->Inactive_Metabolites sEH Vasodilation Vasodilation EETs->Vasodilation Compound_A Compound_A sEH sEH Compound_A->sEH Inhibits G A Acclimatize SHR to Restrainer B Warm Tail to 32-34°C A->B C Place Tail-Cuff and Sensor B->C D Record Baseline SBP C->D E Administer Compound (Oral Gavage) D->E F Measure SBP at 1, 2, 4, 6, 8, 24h E->F G Data Analysis F->G

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